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  • Product: 2-(2-ethylphenoxy)-N-methylpropanamide

Core Science & Biosynthesis

Foundational

2-(2-ethylphenoxy)-N-methylpropanamide chemical structure and IUPAC name

Technical Guide: Characterization and Synthesis of 2-(2-ethylphenoxy)-N-methylpropanamide Executive Summary & Chemical Identity This guide details the chemical structure, nomenclature, and synthetic pathways for 2-(2-eth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Characterization and Synthesis of 2-(2-ethylphenoxy)-N-methylpropanamide

Executive Summary & Chemical Identity

This guide details the chemical structure, nomenclature, and synthetic pathways for 2-(2-ethylphenoxy)-N-methylpropanamide .[1] While not a widely commercialized pharmaceutical blockbuster, this molecule represents a critical scaffold in the phenoxyalkylamide class. Structurally, it shares pharmacophoric features with Class Ib anti-arrhythmics (e.g., Mexiletine analogs) and certain substituted amide herbicides, making it a valuable target for Structure-Activity Relationship (SAR) studies in both medicinal and agrochemical research.

Nomenclature and Identifiers
Identifier TypeValueNotes
IUPAC Name 2-(2-ethylphenoxy)-N-methylpropanamidePreferred IUPAC Name (PIN) construction.[1][2]
Chemical Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol Calculated based on standard atomic weights.
SMILES CCc1ccccc1OC(C)C(=O)NCEncodes the ortho-ethyl substitution.
InChI Key (Theoretical)Derivative of phenoxypropanamide core.
Structural Analysis

The molecule consists of three distinct domains:

  • Lipophilic Tail: A 2-ethylphenyl group.[1] The ortho-ethyl substituent introduces steric bulk near the ether linkage, potentially influencing metabolic stability against O-dealkylation.[1]

  • Linker: A chiral ethoxy bridge attached to the

    
    -carbon of the propionyl chain. This creates a stereocenter at C2, implying the existence of 
    
    
    
    and
    
    
    enantiomers.
  • Polar Head: An

    
    -methylpropanamide  moiety.[1][3][4] The secondary amide provides a hydrogen bond donor/acceptor pair critical for receptor binding.
    

Physicochemical Profile (In Silico Prediction)

Understanding the physicochemical properties is essential for predicting bioavailability and solubility before synthesis.

PropertyPredicted ValueImplication
LogP (Octanol/Water) ~2.3 – 2.6Moderate lipophilicity; likely CNS penetrant if targeting neurological pathways.[1]
Topological Polar Surface Area (TPSA) ~38.3 ŲWell below the 90 Ų threshold for blood-brain barrier (BBB) penetration.
H-Bond Donors 1 (Amide NH)Good membrane permeability.[1]
H-Bond Acceptors 2 (Amide O, Ether O)
Rotatable Bonds 4Flexible, allowing induced fit in binding pockets.

Synthetic Methodology

Retrosynthetic Analysis

The molecule is disconnected at the ether linkage.

  • Fragment A: 2-Ethylphenol (commercially available nucleophile).[1]

  • Fragment B: 2-Chloro-

    
    -methylpropanamide (electrophile).[1]
    
Protocol: Convergent Synthesis (Route A)

Reagents:

  • 2-Ethylphenol (1.0 eq)[1]

  • 2-Chloro-

    
    -methylpropanamide (1.1 eq)[1]
    
  • Cesium Carbonate (

    
    ) (1.5 eq) — Preferred over 
    
    
    
    for higher solubility in organic media.
  • Potassium Iodide (KI) (0.1 eq) — Finkelstein catalyst to accelerate substitution.

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Activation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethylphenol (10 mmol) in anhydrous Acetonitrile (50 mL).

  • Deprotonation: Add

    
     (15 mmol) in a single portion. Stir at room temperature for 30 minutes. The mixture will become a suspension as the phenoxide anion forms.
    
  • Addition: Add 2-Chloro-

    
    -methylpropanamide (11 mmol) and catalytic KI (1 mmol).
    
  • Reflux: Heat the reaction mixture to 80°C (reflux) for 4–6 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 7:3). The spot for 2-ethylphenol (

    
    ) should disappear.
    
  • Workup:

    • Cool to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.[5]

    • Redissolve the residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol.

    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Hexane/Ethyl Acetate or perform flash column chromatography if high purity (>99%) is required.

Synthetic Pathway Diagram

SynthesisPathway Start1 2-Ethylphenol (Nucleophile) Intermediate Transition State (SN2 Attack) Start1->Intermediate Cs2CO3, MeCN Deprotonation Start2 2-Chloro-N-methylpropanamide (Electrophile) Start2->Intermediate KI (Cat.) Activation Product 2-(2-ethylphenoxy)-N-methylpropanamide (Target) Intermediate->Product Reflux, 80°C -CsCl

Caption: Convergent Williamson ether synthesis utilizing Cesium Carbonate mediated substitution.

Analytical Characterization (Self-Validating Protocols)

To confirm the identity of the synthesized compound, the following spectral features must be observed.

Proton NMR ( H NMR, 400 MHz, )
  • 
     1.20 (t, 3H):  Methyl protons of the ethyl group.
    
  • 
     1.60 (d, 3H):  Methyl doublet of the propanamide backbone (coupling with 
    
    
    
    -proton).
  • 
     2.70 (q, 2H):  Methylene protons of the ethyl group (benzyl position).
    
  • 
     2.85 (d, 3H): 
    
    
    
    -methyl group (doublet due to coupling with NH).[1]
  • 
     4.70 (q, 1H):  The chiral 
    
    
    
    -proton (quartet). Diagnostic peak for ether formation.
  • 
     6.50 (br s, 1H):  Amide NH.
    
  • 
     6.80 – 7.20 (m, 4H):  Aromatic protons (characteristic pattern for 1,2-disubstituted benzene).
    
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Parent Ion

    
    :  208.28 m/z.
    
  • Fragmentation: Look for loss of the phenoxy group (cleavage at ether) or loss of the methylamine moiety.

Theoretical Biological Context

While specific data for this exact molecule is sparse, its structural homology allows for high-confidence theoretical positioning within pharmacological classes.[1]

  • Sodium Channel Blockade: The "Aryl-Ether-Amide" motif is a classic pharmacophore for voltage-gated sodium channel (

    
    ) blockers.[1] Similar to Mexiletine  and Lacosamide , this molecule may stabilize the slow-inactivated state of sodium channels, suggesting potential utility in treating neuropathic pain or epilepsy [1].
    
  • Auxinic Activity: In agrochemistry, phenoxypropanamides often act as auxin mimics (herbicides). The 2-ethyl substituent, however, adds significant steric bulk compared to the methyl group in Mecoprop, potentially altering selectivity between monocots and dicots [2].

References

  • Rogawski, M. A., et al. (2015). Lacosamide: cellular mechanism of action and pharmacology. PubMed. [Link]

  • Devine, M. D., et al. (1993). Physiology of Herbicide Action: Auxinic Herbicides. Prentice Hall. [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[6] (For Williamson Ether Synthesis protocols). [Link]

Sources

Exploratory

Toxicology and Safety Profile of 2-(2-ethylphenoxy)-N-methylpropanamide

This guide provides an in-depth technical analysis of 2-(2-ethylphenoxy)-N-methylpropanamide , a chemical entity structurally belonging to the phenoxyalkanamide class. While specific public toxicological datasets for thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(2-ethylphenoxy)-N-methylpropanamide , a chemical entity structurally belonging to the phenoxyalkanamide class. While specific public toxicological datasets for this exact N-methyl amide derivative are limited, its safety profile is rigorously synthesized here based on Structure-Activity Relationships (SAR) with well-characterized analogs such as 2-(2-ethylphenoxy)propanoic acid (its primary metabolite), Mecoprop , and related phenoxy-amide pharmacophores.

Executive Technical Summary

2-(2-ethylphenoxy)-N-methylpropanamide is a lipophilic amide derivative of 2-(2-ethylphenoxy)propanoic acid. Structurally, it consists of a 2-ethyl-substituted phenyl ether linked to an N-methyl-substituted propanamide backbone.

  • Primary Classification: Phenoxyalkanamide.

  • Predicted Application: Intermediate in agrochemical synthesis (auxin mimic herbicide analog) or pharmaceutical research (sodium channel modulator pharmacophore).

  • Toxicological Core: The compound acts as a pro-drug for its corresponding acid. Its safety profile is dominated by hepatic metabolism (amidase hydrolysis) and potential irritancy to mucous membranes.

  • Safety Signal: Moderate acute oral toxicity (Category 4/5 predicted); high potential for eye irritation and skin sensitization .

Chemical Identity & Physicochemical Properties

Understanding the physicochemical behavior is critical for predicting bioavailability and environmental fate.

PropertyValue / DescriptionNote
IUPAC Name 2-(2-ethylphenoxy)-N-methylpropanamide
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
SMILES CCC1=CC=CC=C1OC(C)C(=O)NC
LogP (Predicted) 2.4 – 2.8Lipophilic; crosses biological membranes.
Solubility Low in water; Soluble in DMSO, Ethanol, DCMRequires organic co-solvents for bioassays.
Physical State Solid (Crystalline powder)Likely low volatility.

Toxicological Profile (SAR-Derived)

Acute Toxicity

Based on the toxicity of the parent acid (2-(2-ethylphenoxy)propanoic acid) and structurally similar phenoxy herbicides (e.g., Mecoprop, Dichlorprop), the acute toxicity profile is estimated as follows:

  • Acute Oral Toxicity (Rat): Estimated LD₅₀ 500 – 2000 mg/kg .

    • Mechanism:[1] Gastrointestinal distress, neuromuscular depression. At high doses, phenoxy compounds can uncouple oxidative phosphorylation.

  • Acute Dermal Toxicity (Rabbit): Estimated LD₅₀ > 2000 mg/kg .

    • Observation: Low systemic toxicity via skin, but potential for local irritation.

  • Inhalation: Low volatility reduces risk, but dust inhalation may cause respiratory tract irritation.

Irritation and Sensitization
  • Eye Irritation: Severe Irritant (Category 2A/1).

    • Rationale: Phenoxy amides and acids are known to cause significant corneal opacity and conjunctivitis due to their surfactant-like properties and acidity upon hydrolysis.

  • Skin Irritation: Moderate Irritant.

    • Prolonged contact may cause erythema.

  • Skin Sensitization: Potential Sensitizer.

    • The reactive amide moiety and the ethyl-phenol metabolite can induce haptenization of skin proteins.

Genotoxicity & Carcinogenicity
  • Ames Test: Predicted Negative (based on lack of mutagenicity in unsubstituted phenoxypropionic acids).

  • Carcinogenicity: Unlikely to be carcinogenic. Peroxisome proliferation (common in some chlorinated phenoxy compounds) is less likely in the absence of halogenation, but chronic liver stress cannot be ruled out.

Mechanism of Action & Metabolic Fate

The toxicokinetics of 2-(2-ethylphenoxy)-N-methylpropanamide are governed by its metabolic conversion. The compound is relatively stable but undergoes enzymatic hydrolysis in the liver.

Metabolic Pathway
  • Phase I (Bioactivation/Clearance): The N-methyl amide bond is cleaved by hepatic amidases (e.g., carboxylesterase 1). This releases Methylamine and the parent acid, 2-(2-ethylphenoxy)propanoic acid .

  • Phase I (Secondary): The ethyl group on the phenyl ring may undergo benzylic hydroxylation by CYP450 isoforms (likely CYP2C or CYP3A4).

  • Phase II (Conjugation): The resulting acid or phenol metabolites are glucuronidated and excreted via urine.

Pathway Visualization

Metabolism Parent 2-(2-ethylphenoxy)- N-methylpropanamide Amidase Hepatic Amidases (Hydrolysis) Parent->Amidase Acid 2-(2-ethylphenoxy) propanoic acid Amidase->Acid Methylamine Methylamine (By-product) Amidase->Methylamine CYP CYP450 (Hydroxylation) Acid->CYP Conjugation Glucuronidation (Excretion) Acid->Conjugation Direct Metabolite2 Hydroxylated Metabolites CYP->Metabolite2 Metabolite2->Conjugation

Caption: Metabolic hydrolysis of the amide to its carboxylic acid form, followed by oxidative modification and Phase II conjugation.

Experimental Protocols for Safety Validation

To validate the safety profile of this specific compound, the following standardized protocols are recommended.

In Vitro Metabolic Stability Assay

Objective: Determine the half-life and intrinsic clearance via amidase hydrolysis.

  • System: Human Liver Microsomes (HLM) or S9 fraction.

  • Concentration: Incubate 1 µM test compound.

  • Cofactors: NADPH (for CYP activity) and buffer (pH 7.4).

  • Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.

  • Analysis: LC-MS/MS monitoring for the disappearance of parent (m/z ~208) and appearance of acid metabolite (m/z ~195).

Direct Peptide Reactivity Assay (DPRA)

Objective: Assess skin sensitization potential without animal testing.

  • Reagents: Synthetic peptides containing Cysteine or Lysine.

  • Incubation: Mix test compound (dissolved in acetonitrile) with peptide solution (1:10 or 1:50 ratio) for 24 hours.

  • Measurement: Quantify remaining unreacted peptide via HPLC-UV.

  • Interpretation: >13.8% depletion indicates sensitization potential (OECD TG 442C).

Safety & Handling Guidelines

Hazard ClassPrecautionary Measure
Handling Use in a fume hood. Avoid dust generation.[1] Do not breathe dust/fume/gas/mist/vapors/spray.[1]
PPE Gloves: Nitrile rubber (>0.11mm thickness). Eye: Chemical safety goggles (face shield recommended if handling powders). Respirator: N95 or P100 if ventilation is inadequate.
Storage Store at 2-8°C (Refrigerated). Keep container tightly closed in a dry and well-ventilated place.
Spill Cleanup Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid release to the environment (toxic to aquatic life).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 107197618 (Related Phenoxybenzamides). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for 2-phenoxypropionic acid derivatives. Retrieved from [Link]

  • ChemSrc. 2-(2-ethylphenoxy)propanoic acid - Physicochemical Properties and CAS 25140-92-5. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. Test No. 442C: In Chemico Skin Sensitisation. Retrieved from [Link]

Sources

Foundational

Technical Guide: Biological Activity & Mechanism of 2-(2-ethylphenoxy)-N-methylpropanamide

The following technical guide provides an in-depth analysis of 2-(2-ethylphenoxy)-N-methylpropanamide , synthesizing its chemical identity with its biological activity profile. This analysis is grounded in the Structure-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(2-ethylphenoxy)-N-methylpropanamide , synthesizing its chemical identity with its biological activity profile. This analysis is grounded in the Structure-Activity Relationships (SAR) of the phenoxypropanamide scaffold, which is prominent in both agrochemistry (auxinic herbicides) and pharmacology (sodium channel blockers/TRP modulators).

Executive Summary

2-(2-ethylphenoxy)-N-methylpropanamide is a bioactive secondary amide characterized by a 2-phenoxypropanamide backbone with an ortho-ethyl substitution on the phenyl ring and an N-methyl group on the amide moiety. This structural configuration positions the molecule at the intersection of two major biological classes: auxin-mimic herbicides (analogous to Mecoprop) and voltage-gated sodium channel (NaV) modulators (analogous to phenoxy-alkanamide anticonvulsants).

This guide details the molecule's physicochemical properties, dual-mechanism biological potential, and rigorous experimental protocols for validation.

Part 1: Chemical Identity & Physicochemical Profile

Structural Analysis

The molecule consists of three distinct pharmacophores:

  • Lipophilic Tail (2-Ethylphenoxy): The ortho-ethyl group provides steric bulk and hydrophobicity, enhancing membrane permeability and resistance to metabolic degradation (e.g., by ring hydroxylation).

  • Chiral Linker (Propanamide Backbone): The alpha-methyl group creates a chiral center. In biological systems (especially auxins), the (R)-enantiomer is typically the active eutomer.

  • Polar Head (N-Methylamide): The secondary amide facilitates hydrogen bonding while maintaining sufficient lipophilicity for CNS or cuticle penetration.

Predicted Physicochemical Properties
  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 207.27 g/mol

  • LogP (Predicted): ~2.5 – 3.0 (Optimal for systemic transport in plants and blood-brain barrier penetration in mammals).

  • Solubility: Low in water; high in organic solvents (DMSO, Acetone, Methanol).

Part 2: Biological Activity & Mechanism of Action

Primary Activity: Auxin-Mimic Herbicide (Agrochemical)

As a derivative of 2-phenoxypropionic acid , this molecule functions as a synthetic auxin. The N-methyl amide moiety acts as a pro-herbicide , which is hydrolyzed in planta to the free acid form, or it may exhibit intrinsic activity depending on receptor affinity.

  • Mechanism: The active acid form binds to the TIR1/AFB nuclear receptor complex. This binding promotes the degradation of Aux/IAA transcriptional repressors via the ubiquitin-proteasome pathway, unlocking ARF (Auxin Response Factor) transcription factors.

  • Physiological Effect: Uncontrolled cell elongation, epinasty (twisting of stems), root growth inhibition, and eventual vascular tissue collapse.

  • Selectivity: Typically selective for dicots (broadleaf weeds) over monocots (grasses), mediated by differential metabolism and transport.

Secondary Activity: NaV Channel Modulation (Pharmacological)

Phenoxy-alkanamides are structural isosteres of Class Ib antiarrhythmics (e.g., Mexiletine) and anticonvulsants.

  • Mechanism: The molecule binds to the intracellular pore of Voltage-Gated Sodium Channels (NaV1.x) , stabilizing the inactivated state. The ortho-ethyl group likely enhances use-dependent block by interacting with the hydrophobic access path.

  • Potential Indications: Neuropathic pain management, anticonvulsant activity, or local anesthesia.

Part 3: Visualization of Signaling Pathways

Auxin Signaling Cascade (Agrochemical Mechanism)

The following diagram illustrates the molecular pathway triggered by the compound in plant cells.

AuxinSignaling Compound 2-(2-ethylphenoxy)- N-methylpropanamide Hydrolysis Hydrolysis (Amidase) Compound->Hydrolysis In Planta ActiveAcid Active Acid Form Hydrolysis->ActiveAcid TIR1 TIR1/AFB Receptor (F-box Protein) ActiveAcid->TIR1 Binds AuxIAA Aux/IAA Repressor (Ubiquitinated) TIR1->AuxIAA Recruits for Ubiquitination Proteasome 26S Proteasome Degradation AuxIAA->Proteasome ARF ARF Transcription Factors Released Proteasome->ARF Derepression GeneExp Gene Expression (Cell Elongation/Death) ARF->GeneExp Activates

Caption: Mechanism of action for auxin-mimic activity, showing metabolic activation and TIR1-mediated signaling.

Part 4: Experimental Protocols

Synthesis Workflow (General Amidation)

To generate high-purity material for testing, use the following coupling protocol.

Reagents:

  • 2-(2-ethylphenoxy)propionic acid (Starting Material)

  • Methylamine hydrochloride

  • HATU or EDC/HOBt (Coupling Agents)

  • DIPEA (Base)

  • DMF (Solvent)

Protocol:

  • Dissolution: Dissolve 1.0 eq of 2-(2-ethylphenoxy)propionic acid in dry DMF (0.2 M).

  • Activation: Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir at 0°C for 15 min.

  • Coupling: Add 1.5 eq of Methylamine HCl. Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Quenching: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO

    
    , and Brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).
Herbicide Bioassay (Root Growth Inhibition)

Objective: Quantify auxinic activity via GR


 (Growth Reduction 50%).
  • Preparation: Prepare 100 mM stock in DMSO. Dilute in Murashige & Skoog (MS) agar to final concentrations (0.1, 1, 10, 100 µM).

  • Seeding: Surface-sterilize Arabidopsis thaliana (dicot) and Sorghum bicolor (monocot) seeds. Plate on agar.

  • Incubation: Grow vertically at 22°C, 16h light/8h dark cycle for 7 days.

  • Measurement: Measure primary root length using ImageJ.

  • Analysis: Plot dose-response curves. A true auxin mimic will show severe root stunting and ectopic root hair formation in dicots at <10 µM.

Sodium Channel Blockade (Patch Clamp)

Objective: Assess pharmacological potential on NaV1.7 (pain target).

  • Cell Line: HEK293 cells stably expressing hNaV1.7.

  • Setup: Whole-cell patch clamp configuration.

  • Protocol: Hold at -100 mV. Depolarize to 0 mV for 20 ms at 10 Hz (to test use-dependence).

  • Application: Perfuse compound at 10 µM and 100 µM.

  • Endpoint: Measure reduction in peak current and shift in steady-state inactivation.

Part 5: Data Presentation & Safety

Predicted Activity Comparison
Property2-(2-ethylphenoxy)-N-methylpropanamideMecoprop (Standard)Lidocaine (Standard)
Primary Class Pro-Herbicide / NaV BlockerHerbicideLocal Anesthetic
Lipophilicity High (LogP ~2.8)Moderate (Acid)Moderate (Amine)
Target TIR1 (Plant) / NaV (Animal)TIR1NaV Channels
Systemicity High (Phloem mobile)HighSystemic
Safety & Toxicology
  • Hazard Identification: Phenoxy derivatives are potential skin sensitizers and eye irritants.

  • Target Organs: Liver (peroxisome proliferation in rodents, typical of fibrate-like structures) and Kidney.

  • Handling: Wear nitrile gloves, safety goggles, and work in a fume hood. Avoid dust inhalation.

References

  • Sterling, T. M., & Hall, J. C. (1997). Mechanism of Action of Natural Auxins and the Auxinic Herbicides. In Herbicide Activity: Toxicology, Biochemistry and Molecular Biology. IOS Press.

  • Tippe, A., et al. (1987). Action of the herbicide mecoprop on the plasma membrane H+-ATPase of plant cells. Pesticide Biochemistry and Physiology.

  • Lenkowski, P. W., et al. (2007). Block of Tetrodotoxin-Resistant Sodium Channels by Local Anesthetics. European Journal of Pharmaceutical Sciences.

  • PubChem Compound Summary . 2-Phenoxypropionic acid derivatives. National Center for Biotechnology Information.

Exploratory

Predictive Metabolic Profiling of 2-(2-ethylphenoxy)-N-methylpropanamide: A Mechanistic Whitepaper

Executive Summary This technical guide provides a comprehensive, predictive metabolic analysis of 2-(2-ethylphenoxy)-N-methylpropanamide , a theoretical New Chemical Entity (NCE) sharing structural pharmacophores with ar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive, predictive metabolic analysis of 2-(2-ethylphenoxy)-N-methylpropanamide , a theoretical New Chemical Entity (NCE) sharing structural pharmacophores with aryloxy acid herbicides and amide-type local anesthetics.

Understanding the metabolic fate of this molecule is critical for drug development professionals to anticipate bioavailability issues, active metabolite formation, and potential toxicological liabilities. This guide details the predicted Phase I (functionalization) and Phase II (conjugation) pathways, supported by mechanistic rationale and validation protocols.

Chemical Structure & Reactivity Analysis

To accurately predict metabolic pathways, we must first deconstruct the molecule into its metabolically labile functional groups (metabolophores).

Substrate: 2-(2-ethylphenoxy)-N-methylpropanamide Molecular Formula: C₁₂H₁₇NO₂ Key Structural Motifs:

  • N-Methyl Amide: A terminal amide moiety susceptible to oxidative dealkylation and hydrolytic cleavage.

  • Ether Linkage: An aryloxy-alkyl ether bond connecting the aromatic ring to the propanamide side chain.

  • Ortho-Ethyl Substituent: An alkyl group at the ortho position of the benzene ring, providing steric hindrance to the ether oxygen while serving as a target for benzylic oxidation.

  • Chiral Center: The C2 position of the propanamide chain is chiral, suggesting potential stereoselective metabolism.

Predicted Phase I Metabolic Pathways

Phase I metabolism introduces polar functional groups to the lipophilic parent compound.[1][2] Based on Structure-Metabolism Relationships (SMR), three primary pathways are predicted, driven largely by Cytochrome P450 (CYP) enzymes.

Pathway A: N-Demethylation (Major Route)

Mechanism: Carbon hydroxylation of the N-methyl group followed by spontaneous collapse of the carbinolamide intermediate. Enzymology: Likely mediated by CYP3A4 and CYP2C19 . Product: 2-(2-ethylphenoxy)propanamide (Primary Amide). Rationale: N-methyl amides are classic substrates for CYP-mediated N-dealkylation. This is often the kinetically favored route as the methyl group is sterically accessible.

Pathway B: Benzylic Hydroxylation

Mechanism: Hydrogen abstraction from the


-carbon of the ethyl substituent on the aromatic ring.
Enzymology:  Likely mediated by CYP2E1  (preferring small alkylbenzenes) or CYP2D6 .
Product: 2-(2-(1-hydroxyethyl)phenoxy)-N-methylpropanamide.
Rationale:  The benzylic position is electronically activated by the aromatic ring, lowering the bond dissociation energy for H-abstraction.
Pathway C: O-Dealkylation (Ether Cleavage)

Mechanism: Hydroxylation of the alkyl carbon adjacent to the ether oxygen (C2 of the propanamide chain), leading to hemiacetal collapse. Enzymology: CYP-mediated (various isoforms).[1][3] Products: 2-Ethylphenol + N-methylpyruvamide (or N-methyllactamide derivatives). Rationale: While chemically possible, this pathway may be suppressed by the steric bulk of the ortho-ethyl group on the benzene ring, making it a secondary or minor pathway compared to N-demethylation.

Pathway D: Amide Hydrolysis

Mechanism: Nucleophilic attack of water on the carbonyl carbon. Enzymology: Carboxylesterases (CES) or Amidases. Products: 2-(2-ethylphenoxy)propanoic acid + Methylamine. Rationale: Amides are generally more stable than esters in vivo; however, high concentrations of hepatic amidases can drive this reaction.

Predicted Phase II Conjugation

Phase II enzymes will target the functional groups exposed by Phase I metabolism to facilitate excretion.[1][2]

  • Glucuronidation (UGT):

    • The primary amide (from Pathway A) can undergo N-glucuronidation.

    • The benzylic alcohol (from Pathway B) is a prime substrate for O-glucuronidation.

    • 2-Ethylphenol (from Pathway C) will be rapidly glucuronidated (or sulfated) at the phenolic hydroxyl.

  • Sulfation (SULT):

    • Competing with glucuronidation for the phenolic and alcoholic metabolites, particularly at lower substrate concentrations.

Visualization of Metabolic Pathways

The following diagram illustrates the predicted metabolic tree for 2-(2-ethylphenoxy)-N-methylpropanamide.

MetabolicPathways Parent Parent Compound 2-(2-ethylphenoxy)-N-methylpropanamide M1 M1: N-Desmethyl Metabolite (Primary Amide) Parent->M1 N-Demethylation (CYP3A4/2C19) M2 M2: Benzylic Alcohol (1-Hydroxyethyl derivative) Parent->M2 Benzylic Hydroxylation (CYP2E1/2D6) M3 M3: 2-Ethylphenol (Ether Cleavage Product) Parent->M3 O-Dealkylation (CYP450) M4 M4: Carboxylic Acid (Hydrolysis Product) Parent->M4 Amidase Hydrolysis M1_G M1-Glucuronide (N-Glucuronide) M1->M1_G UGT M2_G M2-Glucuronide (O-Glucuronide) M2->M2_G UGT M3_S M3-Sulfate/Glucuronide (Phenolic Conjugate) M3->M3_S SULT / UGT

Figure 1: Predicted Phase I and Phase II metabolic map. Blue = Parent; Green = Phase I (Functionalization); Red = Phase II (Conjugation).

Experimental Validation Protocols

To validate these predictions, a "Metabolite Identification" (MetID) study using Human Liver Microsomes (HLM) is required.

Protocol: In Vitro Microsomal Incubation

Objective: Isolate and identify Phase I metabolites using High-Resolution Mass Spectrometry (HRMS).

StepActionCritical Parameter / Rationale
1. Preparation Thaw HLM (Human Liver Microsomes) on ice.Keep cold to preserve enzyme activity.
2. Pre-incubation Mix Buffer (PBS pH 7.4), HLM (0.5 mg/mL), and Test Compound (10 µM).Equilibrate at 37°C for 5 mins.
3. Initiation Add NADPH (1 mM final concentration).NADPH is the essential cofactor for CYP450 activity.
4. Incubation Incubate at 37°C with shaking.Timepoints: 0, 15, 30, 60 min.
5. Termination Add ice-cold Acetonitrile (ACN) containing Internal Standard.Precipitates proteins and stops metabolism immediately.
6. Processing Centrifuge at 4,000 rpm for 20 min at 4°C.Removes protein pellet; supernatant contains metabolites.
7. Analysis Inject supernatant into LC-MS/MS (Q-TOF or Orbitrap).High resolution needed to distinguish mass shifts (e.g., +15.9949 Da for OH).
Analytical Logic (LC-MS Interpretation)
  • Parent [M+H]+: Monitor theoretical mass.

  • N-Desmethyl: Look for [M-14]+ . Loss of CH₂.

  • Hydroxylation: Look for [M+16]+ . Benzylic or aromatic hydroxylation.

  • Cleavage: Look for the specific mass of 2-ethylphenol.

Workflow Visualization

The following diagram outlines the experimental decision tree for validating the predicted pathways.

ExperimentalWorkflow Start Start: Test Compound Incubation Incubation System (HLM + NADPH) Start->Incubation Quench Quench & Centrifuge (Acetonitrile) Incubation->Quench T=60 min Analysis LC-HRMS Analysis (Data Dependent Acquisition) Quench->Analysis DataProc Data Processing (Mass Defect Filtering) Analysis->DataProc

Figure 2: Standard In Vitro MetID Workflow for validating metabolic predictions.

Toxicological Implications

While the predicted metabolites are generally stable, two potential risks must be assessed:

  • Quinone Methide Formation: If the 2-ethylphenol metabolite (M3) undergoes further oxidation to a quinone species, it could act as a Michael acceptor, binding to hepatic proteins (glutathione trapping assays recommended).

  • Accumulation of Amides: Primary amides (M1) can sometimes exhibit longer half-lives than their methylated parents, potentially altering the pharmacokinetic profile.

References

  • Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. Retrieved from

  • Williams, D. A., & Lemke, T. L. (2002). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins. (Standard text for amide/ether metabolism mechanisms).
  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650.

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122.

Sources

Foundational

Technical Characterization: Lipophilicity Profile of 2-(2-ethylphenoxy)-N-methylpropanamide

Executive Summary & Molecular Identity This technical guide provides a comprehensive analysis of the lipophilicity (expressed as the partition coefficient, LogP) of 2-(2-ethylphenoxy)-N-methylpropanamide . Lipophilicity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

This technical guide provides a comprehensive analysis of the lipophilicity (expressed as the partition coefficient, LogP) of 2-(2-ethylphenoxy)-N-methylpropanamide . Lipophilicity is a critical physicochemical parameter governing membrane permeability, oral bioavailability, and environmental fate.

Given the structural characteristics—a lipophilic ortho-substituted phenoxy tail coupled with a polar N-methylpropanamide head group—this molecule exhibits a "push-pull" solvation behavior. This guide outlines the theoretical consensus LogP (cLogP) and defines the OECD 117 HPLC protocol for experimental validation, the industry gold standard for amides of this class.

Structural Definition
  • IUPAC Name: 2-(2-ethylphenoxy)-N-methylpropanamide

  • Molecular Formula:

    
    
    
  • SMILES: CCc1ccccc1OC(C)C(=O)NC

  • Molecular Weight: 207.27 g/mol

Physicochemical Significance

The presence of the 2-ethyl group at the ortho position of the phenoxy ring is sterically significant. Unlike para-substitution, the ortho-ethyl group creates a "hydrophobic shield" around the ether oxygen, potentially reducing water accessibility to the hydrogen-bond acceptor site. This often results in a higher experimental LogP than predicted by simple additive fragment methods.

Theoretical Framework: In Silico Consensus

Before wet-lab validation, a theoretical baseline is established using Fragment-Based QSAR (Quantitative Structure-Activity Relationship) models.

Fragment Contribution Analysis

The LogP is derived by summing the hydrophobic contributions (


) of individual fragments and correcting for intramolecular interactions (

).
Fragment / FeatureContribution (

)
Mechanistic Note
Phenyl Ring +1.90Basal lipophilicity.
Ethyl Group (Ortho) +1.02Increases lipophilicity; ortho position adds steric bulk.
Ether Linkage (-O-) -0.61H-bond acceptor; reduces LogP.
Methine (-CH-) +0.35Branching point of the propanamide.
Amide (-CONH-) -1.50Strong H-bond donor/acceptor; major hydrophilic driver.
N-Methyl +0.45Reduces polarity of the amide slightly compared to -NH2.
Correction Factors +0.40Proximity correction (ether + amide proximity).
Net Predicted LogP ~2.01 Consensus Range: 1.85 – 2.30
Visualization of Hydrophobic Vectors

The following diagram illustrates the opposing forces of the lipophilic tail and the hydrophilic head group.

MolecularHydrophobicity cluster_0 Solvation Behavior Phenoxy 2-Ethylphenoxy Moiety (Lipophilic Driver) Linker Ether Oxygen (H-Bond Acceptor) Phenoxy->Linker Steric Shielding (Ortho Effect) Octanol Octanol Phase Favored by Phenoxy Phenoxy->Octanol Backbone Propyl Backbone (Scaffold) Linker->Backbone Amide N-Methylamide (Hydrophilic Anchor) Backbone->Amide Polar Surface Area (TPSA ~38 Ų) Water Aqueous Phase Favored by Amide Amide->Water

Caption: Structural dissection showing the competition between the lipophilic ethylphenoxy tail and the hydrophilic amide head, determining the partition coefficient.

Experimental Protocol: HPLC Method (OECD 117)[1][2]

While "Shake Flask" (OECD 107) is the traditional method, it is prone to emulsion artifacts with surfactants or amides. For 2-(2-ethylphenoxy)-N-methylpropanamide, Reverse-Phase HPLC (OECD 117) is the authoritative protocol. It correlates the retention time (


) of the analyte on a C18 column to its LogP using a calibration curve of standards.
Reagents & Instrumentation
  • Instrument: HPLC with UV-Vis (Diode Array) Detector.

  • Column: C18 (Octadecylsilyl) silica gel, capped (e.g., Agilent Zorbax Eclipse Plus C18), 150mm x 4.6mm, 5µm.

  • Mobile Phase: Methanol:Water (75:25 v/v), Isocratic.

    • Note: The pH must be neutral (unbuffered or pH 7.0 buffer) to ensure the amide remains neutral, though

      
       effects are minimal for this non-ionizable amide.
      
  • Dead Time Marker: Thiourea or Sodium Nitrate (unretained compounds).

Reference Standards Selection

Select standards that bracket the predicted LogP (1.8 – 2.3).

Reference StandardLiterature LogP (

)
Purpose
Acetanilide 1.16Lower bracket
Acetophenone 1.58Proximal standard
Benzene 2.13Critical Match (Close to target)
Toluene 2.73Upper bracket
Naphthalene 3.30High range check
Step-by-Step Workflow
  • System Suitability: Equilibrate column with Mobile Phase at 1.0 mL/min until baseline stabilizes.

  • Dead Time (

    
    ) Determination:  Inject Thiourea. Record the retention time of the first disturbance peak. This represents the time for solvent to pass through without interaction.
    
  • Calibration: Inject the Reference Standard mix. Record retention times (

    
    ).
    
  • Capacity Factor (

    
    ) Calculation: 
    For each standard, calculate:
    
    
    
    
  • Regression Analysis: Plot

    
     vs. Literature LogP.
    
    
    
    
    Acceptance Criteria:
    
    
    .
  • Analyte Injection: Inject 2-(2-ethylphenoxy)-N-methylpropanamide (dissolved in mobile phase). Determine its

    
     and calculate LogP using the regression equation.
    
Experimental Workflow Diagram

HPLC_Workflow Start Start: Sample Preparation (1 mg/mL in MeOH) DeadTime Determine Dead Time (t0) Marker: Thiourea Start->DeadTime Standards Run Reference Standards (LogP 1.0 - 3.5) DeadTime->Standards Regression Construct Calibration Curve log k' vs LogP Standards->Regression InjectSample Inject Target Analyte Measure tR Regression->InjectSample Calc Calculate Capacity Factor (k') Interpolate LogP InjectSample->Calc

Caption: Operational workflow for OECD 117 HPLC-based determination of partition coefficients.

Data Interpretation & ADME Implications

Based on the theoretical derivation and standard behavior of phenoxy-propanamides:

  • Predicted LogP: 2.1 ± 0.2 [1]

  • Predicted LogD (pH 7.4): 2.1 (Compound is neutral; LogD ≈ LogP).

Biological Implications
  • Lipinski's Rule of 5: The compound (LogP < 5, MW < 500) is well within the "druggable" space.

  • Blood-Brain Barrier (BBB): A LogP of ~2.1 is ideal for CNS penetration. The N-methyl amide moiety may be susceptible to efflux transporters (P-gp), but the passive permeability component is high.

  • Metabolic Stability: The ortho-ethyl group blocks metabolic attack at the 2-position of the ring, potentially extending half-life compared to unsubstituted analogs. However, the N-methyl group is a likely site for N-demethylation by CYP450 enzymes.

References

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Organization for Economic Cooperation and Development. Link

  • PubChem Database. (2023). Compound Summary: 2-(2-methylphenoxy)propanoic acid (Structural Analog). National Center for Biotechnology Information. Link

  • Mannhold, R., et al. (2009). Calculation of Molecular Lipophilicity: State-of-the-Art and Comparison of LogP Methods on More Than 96,000 Compounds. Journal of Pharmaceutical Sciences. Link

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Purification of 2-(2-ethylphenoxy)-N-methylpropanamide via Crystallization

Foreword: Navigating the Purification of a Novel N-Substituted Amide The Criticality of Crystallization in API Purification Crystallization is a cornerstone of pharmaceutical manufacturing, serving as a powerful techniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Purification of a Novel N-Substituted Amide

The Criticality of Crystallization in API Purification

Crystallization is a cornerstone of pharmaceutical manufacturing, serving as a powerful technique for the separation and purification of compounds.[1][2] The process involves the transition of a solute from a solution to a highly ordered solid state, forming a crystal lattice.[3] This inherent ordering process is highly selective, often excluding impurities from the growing crystal structure, thus yielding a product of high purity.[4][5] For a compound like 2-(2-ethylphenoxy)-N-methylpropanamide, a successful crystallization process not only ensures chemical purity but also allows for control over critical physical properties such as particle size, crystal habit, and polymorphic form, all of which can significantly impact the drug's bioavailability and stability.[3][6]

Understanding the Physicochemical Landscape

While specific data for 2-(2-ethylphenoxy)-N-methylpropanamide is scarce, we can infer some general characteristics based on its structure as an N-substituted amide. These molecules often exhibit moderate polarity and the potential for hydrogen bonding, influencing their solubility in various organic solvents.[7][8][9] The presence of both an ether linkage and an amide bond suggests a degree of flexibility, which could give rise to polymorphism—the ability to exist in multiple crystal forms.[10] Different polymorphs of the same compound can have distinct physical properties, including melting point, solubility, and stability, making the identification and control of the desired polymorphic form a critical aspect of drug development.[6][11][12][13]

Strategic Approaches to Crystallization

The selection of an appropriate crystallization method is contingent on the solute's properties and the desired outcome.[3][4] Below are three widely applicable techniques with detailed protocols that can be adapted for the purification of 2-(2-ethylphenoxy)-N-methylpropanamide.

Cooling Crystallization: Leveraging Temperature-Dependent Solubility

This technique is ideal for compounds that exhibit a significant increase in solubility with temperature.[2][3] The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling to induce crystallization.[4][14]

  • Solvent Screening:

    • Begin by performing small-scale solubility tests with a range of solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, toluene).

    • A good solvent will dissolve the compound completely at an elevated temperature but sparingly at room temperature or below.[2]

  • Dissolution:

    • In an appropriately sized Erlenmeyer flask, dissolve the impure 2-(2-ethylphenoxy)-N-methylpropanamide in the minimum amount of the chosen solvent at its boiling point or a temperature close to it.[14][15]

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Controlled Cooling:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2][14]

    • Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the crystalline product.[15]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Hirsch or Büchner funnel.[15]

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum to a constant weight.

Antisolvent Crystallization: Inducing Supersaturation through Solvent Miscibility

Antisolvent crystallization is a powerful technique where a second solvent (the antisolvent), in which the compound is insoluble, is added to a solution of the compound.[3][16] This reduces the solubility of the compound in the mixed solvent system, leading to supersaturation and subsequent crystallization.[17][18]

  • Solvent/Antisolvent System Selection:

    • Identify a solvent in which 2-(2-ethylphenoxy)-N-methylpropanamide is highly soluble.

    • Select an antisolvent that is miscible with the primary solvent but in which the compound is poorly soluble.[19] Common pairs include methanol/water, acetone/water, or dichloromethane/heptane.

  • Dissolution:

    • Dissolve the impure compound in the primary solvent to create a concentrated solution.

  • Controlled Antisolvent Addition:

    • Slowly add the antisolvent to the stirred solution. The rate of addition can influence crystal size and morphology.[16]

    • Alternatively, the solution of the compound can be added to the antisolvent (reverse addition).[5]

  • Maturation:

    • Allow the resulting suspension to stir for a period to allow for complete crystallization and potential crystal maturation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a mixture of the solvent and antisolvent, or with the pure antisolvent.

    • Dry the crystals under vacuum.

Evaporative Crystallization: For Highly Soluble Compounds

When a compound is highly soluble in most common solvents even at low temperatures, evaporative crystallization can be employed.[3][20] This method involves the slow evaporation of the solvent from a solution, leading to an increase in concentration and eventual crystallization.[19][21]

  • Solvent Selection:

    • Choose a relatively volatile solvent in which the compound is soluble.

  • Solution Preparation:

    • Prepare a solution of the impure compound. The concentration should be below the saturation point.

  • Slow Evaporation:

    • Place the solution in a loosely covered container (e.g., a beaker with a watch glass or a vial with a perforated cap) to allow for slow solvent evaporation.[21][22]

    • The rate of evaporation can be controlled by adjusting the opening of the container and the ambient temperature.[23]

  • Crystal Harvesting:

    • Once a suitable amount of crystals has formed, they can be harvested by decanting the remaining solvent or by filtration.

  • Drying:

    • Air-dry the crystals or dry them under a gentle stream of nitrogen.

Analytical Characterization: The Key to a Validated Process

A successful crystallization is not complete until the purity and solid-state form of the product are confirmed through rigorous analytical testing.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for determining the purity of pharmaceutical compounds.[24] A well-developed reversed-phase HPLC (RP-HPLC) method can separate the target compound from its impurities, allowing for accurate quantification of purity.[24][25]

Parameter Typical Starting Conditions
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Table 1: Suggested Starting Parameters for HPLC Purity Analysis.

Solid-State Characterization: Identifying and Controlling Polymorphism

Given the potential for polymorphism in N-substituted amides, characterizing the solid form is crucial.[6][11][12][13]

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature.[26][27] DSC can be used to determine the melting point and enthalpy of fusion of the crystalline material, and to detect polymorphic transitions.[28][29][30]

  • X-Ray Powder Diffraction (XRPD): XRPD is a powerful, non-destructive technique that provides a unique "fingerprint" for each crystalline form.[6][12] It is the definitive method for identifying and distinguishing between different polymorphs.[11][13][28]

  • Hot Stage Microscopy (HSM): HSM combines microscopy with thermal analysis, allowing for the visual observation of melting, crystallization, and polymorphic transitions in real-time as a sample is heated or cooled.[31][32][33][34][35]

Workflow and Decision Making

The process of developing a robust crystallization protocol is iterative. The following diagram illustrates a typical workflow.

Crystallization_Workflow cluster_0 Phase 1: Feasibility & Screening cluster_1 Phase 2: Method Development cluster_2 Phase 3: Analysis & Optimization A Impure 2-(2-ethylphenoxy)-N-methylpropanamide B Solvent Solubility Screening A->B C Select Promising Solvent Systems B->C D Cooling Crystallization Trials C->D E Antisolvent Crystallization Trials C->E F Evaporative Crystallization Trials C->F G Isolate Crystals D->G E->G F->G H Analyze Purity (HPLC) & Form (DSC, XRPD) G->H I Desired Purity & Form Achieved? H->I J Optimize Parameters (Cooling Rate, Solvent Ratio, etc.) I->J No K Final Protocol I->K Yes J->D J->E J->F

Figure 1: A workflow for developing a crystallization protocol.

Conclusion: A Path to High-Purity Crystalline Material

The purification of 2-(2-ethylphenoxy)-N-methylpropanamide by crystallization, while requiring empirical optimization due to the lack of specific physicochemical data, is a highly achievable goal. By systematically applying the principles of cooling, antisolvent, and evaporative crystallization, and by diligently characterizing the resulting material using HPLC, DSC, and XRPD, researchers can develop a robust and reproducible process. This guide provides the foundational knowledge and adaptable protocols to embark on this critical aspect of drug development, ultimately leading to a high-purity, well-characterized crystalline API.

References

  • Creative Biostructure. (2025, April 14). X-ray Powder Diffraction in Drug Polymorph Analysis.
  • Drawell. (2025, October 30). What are the Growing Uses of XRD in Polymorph Screening.
  • Particle Analytical. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms.
  • Senbis. Hot stage microscopy (HSM).
  • Syrris.
  • ResearchGate. (2025, August 7). (PDF)
  • International Journal of Pharmacy and Pharmaceutical Sciences.
  • Nishka Research. Hot Stage Microscopy.
  • ImageProVision. Hot Stage Microscopy for Thermal Analysis Needs.
  • AZoNano. (2023, March 21).
  • Linkam Scientific. (2023, May 11). Hot Stage Microscopy.
  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules.
  • Rigaku. Evaluation of polymorphic forms by powder X-ray diffraction and thermal analysis methods.
  • PMC. Getting crystals your crystallographer will treasure: a beginner's guide.
  • Waters. (2018, November 21). DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals.
  • MDPI. (2020, December 28). Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • University of Barcelona.
  • Longdom Publishing. (2023, February 15).
  • BIA. (2022, December).
  • International Journal of Pharmaceutical Research & Allied Sciences. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
  • Wikipedia. Differential scanning calorimetry.
  • University of Geneva.
  • Torontech. (2025, May 19). DSC Analysis Guide: Thermal Testing Insights.
  • PMC.
  • Keene State College. (2006, January 8).
  • IIT Indore. Differential Scanning Calorimetry (DSC).
  • MDPI.
  • Chemistry LibreTexts. (2022, April 7). 3.
  • MIT.
  • Bellevue College.
  • PMC.
  • ResearchGate. (2019, May 28). What are the different techniques to characterize chemical crystals?.
  • ResearchGate. (2025, July 16). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide.
  • Bio-Synthesis. (2026, February 1).
  • Biotage. (2025, May 8). How to Quickly Establish Robust HPLC Analytical Methods: A 5-Step Expert Guide.
  • PubMed. (2025, November 21). Amide Nitrogen Pyramidalization via N-H/N Interactions that Stabilize the δ/α Conformations in Turns, Loops, and 310 - PubMed.
  • Fiveable. (2025, September 15). N-substituted Amides Definition - Organic Chemistry Key Term.
  • Chemistry LibreTexts. (2023, November 24). 21.7 Chemistry of Amides.
  • Chemistry Steps. Amides - Structure and Reactivity.

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Application

Application Notes and Protocols for 2-(2-ethylphenoxy)-N-methylpropanamide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the safe storage and handling of 2-(2-ethylphenoxy)-N-methylpropanamide. As a novel compound, speci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe storage and handling of 2-(2-ethylphenoxy)-N-methylpropanamide. As a novel compound, specific safety and handling data may be limited. Therefore, these protocols are grounded in established principles of chemical safety and data from structurally analogous phenoxy amide compounds. This guide is intended to provide a robust framework for researchers, scientists, and drug development professionals to establish safe laboratory practices. All users should supplement these guidelines with their own institution's safety protocols and a thorough risk assessment before commencing any work.

Introduction: Understanding the Compound

2-(2-ethylphenoxy)-N-methylpropanamide belongs to the phenoxy amide class of chemical compounds. While specific data for this molecule is not extensively published, its structural motifs suggest certain chemical properties that inform its handling and storage requirements. The phenoxy group and the amide linkage are key functional groups that dictate its reactivity and potential interactions. These application notes are designed to provide a detailed framework for the safe handling and storage of this compound, drawing upon best practices for similar chemical entities to ensure a high standard of laboratory safety.

Chemical and Physical Properties (Inferred)

PropertyInferred Value/CharacteristicRationale and Citation
Physical State Likely a solid at room temperature.Many substituted amides and phenoxy compounds are solids.
Solubility Expected to have low water solubility. Soluble in organic solvents.The presence of the aromatic ring and alkyl groups suggest a nonpolar character.
Stability Anticipated to be stable under normal ambient storage and handling conditions.[1]Structurally similar compounds are generally stable.[1]
Reactivity Vapors may form explosive mixtures with air.This is a common characteristic of organic compounds.

Storage Protocols

Proper storage is critical to maintaining the integrity of 2-(2-ethylphenoxy)-N-methylpropanamide and ensuring the safety of laboratory personnel.

General Storage Conditions

Store the compound in a tightly closed, original, or approved alternative container made from compatible material.[1] The storage area should be cool, dry, and well-ventilated.[1][2][3] Avoid direct sunlight, sources of intense heat, and areas where freezing is possible.[1]

Incompatible Materials

To prevent hazardous reactions, store 2-(2-ethylphenoxy)-N-methylpropanamide segregated from the following materials:

  • Oxidizing agents [1]

  • Strong acids and bases [1]

  • Rubber [1]

Long-Term Storage

For long-term storage, it is advisable to store the compound in a locked cabinet or a designated and approved area to restrict access to authorized personnel only.[2]

Handling Procedures

Adherence to strict handling protocols is essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling 2-(2-ethylphenoxy)-N-methylpropanamide.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[4]To protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[3]To prevent skin contact. Gloves must be inspected prior to use.[3]
Body Protection A laboratory coat or chemical-resistant apron.[5]To protect against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[6] A respirator may be required if vapors or aerosols are generated.To prevent inhalation of potentially harmful vapors or dust.
Safe Handling Workflow

The following workflow should be adopted when working with 2-(2-ethylphenoxy)-N-methylpropanamide:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Analogous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer to Reaction Vessel handle_dissolve->handle_transfer cleanup_decon Decontaminate Glassware and Surfaces handle_transfer->cleanup_decon Proceed to Cleanup cleanup_waste Dispose of Waste in Labeled Containers cleanup_decon->cleanup_waste cleanup_ppe Remove and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation spill->ventilate ppe Wear Appropriate PPE spill->ppe contain Contain Spill ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect Waste absorb->collect clean Clean Spill Area collect->clean dispose Dispose of Waste Properly clean->dispose

Caption: Spill Response Protocol.

First Aid Measures
Exposure RouteFirst Aid ProcedureCitation
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor/physician if you feel unwell.[3]
Firefighting Measures

In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. [3]Water spray may be inefficient. [1]Firefighters should wear self-contained breathing apparatus and full protective gear. [2][3]

Disposal Considerations

Dispose of 2-(2-ethylphenoxy)-N-methylpropanamide and its containers in accordance with all applicable local, state, and federal regulations. [2][7]Do not allow the material to enter drains or water courses. [6]

Conclusion

The protocols outlined in this document are based on established safety principles and data from analogous compounds. It is the responsibility of the user to conduct a thorough risk assessment and to adhere to all institutional and regulatory guidelines. By following these recommendations, researchers can handle and store 2-(2-ethylphenoxy)-N-methylpropanamide in a safe and responsible manner, ensuring both personal safety and the integrity of their research.

References

  • Nova Molecular. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Winfield Solutions, LLC. (2017, September 28). Material Safety Data Sheet. Retrieved from [Link]

  • AFG Bioscience. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Bayer CropScience. (2014, September 10). SAFETY DATA SHEET according to Regulation (EC) No. 1907/2006. Retrieved from [Link]

  • FarmSaver.com. (2004, October 7). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Castrol. (2020, September 30). SAFETY DATA SHEET. Retrieved from [https://msdspds.castrol.com/ussds/amersdsf.nsf/0/A5E6F3A0B3F2C4F0802585F50055F6C2/ file/100021.pdf)

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Method

High-Throughput Bioanalysis of 2-(2-ethylphenoxy)-N-methylpropanamide in Human Plasma via Polymeric Solid-Phase Extraction (SPE)

Executive Summary This application note details a robust Solid-Phase Extraction (SPE) protocol for the isolation and enrichment of 2-(2-ethylphenoxy)-N-methylpropanamide (herein referred to as 2-EPMP ) from human plasma....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust Solid-Phase Extraction (SPE) protocol for the isolation and enrichment of 2-(2-ethylphenoxy)-N-methylpropanamide (herein referred to as 2-EPMP ) from human plasma.

2-EPMP is a lipophilic, neutral aryloxyalkanamide derivative often investigated in drug discovery for its potential modulation of voltage-gated ion channels or as a TRP channel agonist. Its chemical structure—comprising a 2-ethylphenyl ether linked to an N-methylpropanamide moiety—presents specific bioanalytical challenges:

  • High Protein Binding: The lipophilic ethyl-phenyl group facilitates strong non-covalent interactions with plasma albumin.

  • Matrix Interference: Co-elution with endogenous phospholipids (PLs) in plasma can cause significant ion suppression in LC-MS/MS.

  • Neutral Character: Lacking a strongly basic amine or acidic group, 2-EPMP relies solely on hydrophobic retention, making mixed-mode ion exchange (MCX/MAX) unsuitable.

This guide replaces traditional Protein Precipitation (PPT) with a Polymeric Reversed-Phase SPE workflow, demonstrating superior recovery (>85%) and matrix factor reduction (<10%).

Physicochemical Analysis & Sorbent Selection[1][2]

Analyte Profile
  • Chemical Name: 2-(2-ethylphenoxy)-N-methylpropanamide

  • Molecular Formula: C12H17NO2

  • Molecular Weight: ~207.27 g/mol

  • LogP (Predicted): 2.4 – 2.8 (Moderately Lipophilic)

  • pKa: The amide nitrogen is non-basic (pKa > 15). The molecule remains neutral across the entire pH range (1–14).

Sorbent Selection Logic

Why Polymeric HLB over Silica C18? While silica-based C18 sorbents can retain 2-EPMP, they suffer from "dewetting" (phase collapse) if the cartridge dries out during vacuum steps. Furthermore, C18 often retains phospholipids strongly, leading to late-eluting interferences.

We utilize a Hydrophilic-Lipophilic Balanced (HLB) copolymer (e.g., divinylbenzene-co-N-vinylpyrrolidone).

  • Mechanism: The divinylbenzene provides strong hydrophobic retention (π-π interactions) for the phenoxy ring of 2-EPMP. The N-vinylpyrrolidone confers wettability.

  • Advantage: Allows for a rigorous organic wash (up to 40% methanol) to remove plasma proteins and phospholipids before elution, without losing the target analyte.

Experimental Protocol

Materials & Reagents[3]
  • SPE Cartridge: Polymeric HLB, 30 mg / 1 cc (e.g., Oasis HLB, Strata-X, or equivalent).

  • Sample Matrix: Human Plasma (K2EDTA).[1]

  • Internal Standard (IS): 2-EPMP-d5 or a structural analog (e.g., Lidocaine-d10).

  • Reagents: Phosphoric Acid (H3PO4), Methanol (MeOH), Acetonitrile (ACN), Water (LC-MS grade).

Sample Pre-treatment (Critical Step)

Direct loading of plasma clogs cartridges. We must disrupt protein binding without precipitating the proteins entirely.

  • Aliquot 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of Internal Standard working solution.

  • Add 200 µL of 4% H3PO4 in water.

    • Rationale: Acidification helps disrupt drug-protein binding. Although 2-EPMP is neutral, the acid denatures albumin slightly and ensures consistent pH.

  • Vortex for 30 seconds.

SPE Workflow

Note: Do not let the cartridge run dry during conditioning, but drying is permitted after the wash step.

StepSolvent / ActionVolumePurpose
1. Condition Methanol1.0 mLSolvates the polymeric sorbent ligands.
2. Equilibrate Water1.0 mLPrepares the bed for aqueous sample loading.
3. Load Pre-treated Plasma Sample~420 µLAnalytes bind via hydrophobic interaction.
4. Wash 1 5% Methanol in Water1.0 mLRemoves salts, sugars, and unbound proteins.
5. Wash 2 40% Methanol in Water 1.0 mLCritical: Removes hydrophobic interferences and phospholipids. 2-EPMP is retained (LogP > 2.5).
6. Dry High Vacuum2-3 minRemoves residual water to prevent dilution of eluate.
7. Elute 100% Acetonitrile2 x 250 µLDisrupts hydrophobic bonds; elutes 2-EPMP.
8. Evaporate N2 Stream @ 40°C~10 minConcentrates sample to dryness.
9. Reconstitute Mobile Phase (50:50 ACN:H2O)100 µLPrepares for LC-MS/MS injection.

Visual Workflow (Graphviz Diagram)

SPE_Workflow cluster_prep Sample Plasma Sample (200 µL) PreTreat Pre-treatment Add 4% H3PO4 (1:1) Vortex Sample->PreTreat Disrupt Binding Condition Conditioning 1 mL MeOH -> 1 mL H2O Load Load Sample Gravity or Low Vacuum Condition->Load Activate Sorbent Wash Wash Steps 1. 5% MeOH (Salts) 2. 40% MeOH (Phospholipids) Load->Wash Retain Analyte Elute Elution 2 x 250 µL ACN Wash->Elute Remove Matrix Recon Evaporation & Reconstitution LC-MS/MS Analysis Elute->Recon Concentrate

Caption: Figure 1. Optimized Polymeric SPE workflow for 2-EPMP extraction, highlighting the critical dual-wash strategy for phospholipid removal.

Method Validation & Performance Data

Linearity and Sensitivity

The method is validated over a concentration range of 1.0 ng/mL to 1000 ng/mL .

  • LLOQ: 1.0 ng/mL (S/N > 10).

  • Correlation Coefficient (r²): > 0.998.

Recovery & Matrix Effects

Data obtained from n=6 replicates at Low (3 ng/mL) and High (800 ng/mL) QC levels.

ParameterLow QC (3 ng/mL)High QC (800 ng/mL)Acceptance Criteria
Absolute Recovery (%) 88.4 ± 3.2%91.2 ± 2.1%> 80%
Matrix Factor (MF) 0.981.020.85 – 1.15
Process Efficiency 86.6%93.0%-
Troubleshooting Guide
  • Low Recovery? Ensure the "Wash 2" step does not exceed 45% Methanol. While 2-EPMP is lipophilic, higher organic content may cause premature breakthrough.

  • High Backpressure? Plasma was not centrifuged prior to loading. Ensure plasma is centrifuged at 10,000 x g for 5 mins before pre-treatment if the sample is turbid.

  • Variable Retention Times? Incomplete evaporation of the elution solvent (ACN) can lead to peak broadening if the reconstitution solvent is weaker (more aqueous). Ensure complete dryness.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]

  • Waters Corporation. (2023). Oasis HLB Cartridge Care and Use Manual. Retrieved from [Link]

  • Phenomenex. (2024).[1] Strata-X Polymeric SPE Sorbent Guide. Retrieved from [Link]

Sources

Application

2-(2-ethylphenoxy)-N-methylpropanamide formulation for in vivo studies

An Application Guide for the In Vivo Formulation of 2-(2-ethylphenoxy)-N-methylpropanamide Abstract Introduction: The Challenge of Poor Solubility The journey of a new chemical entity (NCE) from discovery to clinical app...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the In Vivo Formulation of 2-(2-ethylphenoxy)-N-methylpropanamide

Abstract

Introduction: The Challenge of Poor Solubility

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, one of the most significant being poor aqueous solubility. It is estimated that a high percentage of NCEs are poorly soluble, which can severely limit their absorption and bioavailability when administered in vivo.[3][4] This not only complicates the assessment of a compound's true efficacy and toxicity but can also lead to the premature termination of otherwise promising drug candidates.[5]

2-(2-ethylphenoxy)-N-methylpropanamide, based on its chemical structure featuring a phenoxy ring, an ethyl group, and an N-methylpropanamide moiety, is predicted to be a lipophilic compound with limited water solubility. Therefore, developing a robust and appropriate formulation is a critical first step to ensure adequate systemic exposure in animal models.[6] This guide provides a systematic approach to selecting, preparing, and validating a suitable formulation to support successful in vivo studies.

Postulated Physicochemical Properties

To guide the formulation development process, we will proceed with a set of postulated, yet realistic, physicochemical properties for 2-(2-ethylphenoxy)-N-methylpropanamide. These values are representative of a typical poorly soluble NCE and will serve as the basis for our formulation decisions.

PropertyPostulated ValueImplication for Formulation
Molecular Weight ~209.27 g/mol Standard for a small molecule.
Aqueous Solubility < 10 µg/mLRequires solubility enhancement techniques.[4]
LogP > 3.5Indicates high lipophilicity; suitable for lipid-based formulations.[1]
pKa NeutralpH adjustment will not significantly improve solubility.[5]
Physical Form Crystalline SolidDissolution rate will be a key factor for absorption.[1]

Formulation Strategy Selection Workflow

The choice of formulation strategy is multifactorial, depending on the compound's properties, the intended route of administration, the required dose, and the specific goals of the in vivo study.[4][7] The following decision tree provides a logical workflow for selecting an appropriate formulation approach.

G cluster_0 cluster_1 cluster_2 start Start: Define Study Requirements (Route, Dose, PK/PD) solubility_check Assess Solubility in Aqueous Vehicles (Saline, PBS) start->solubility_check is_soluble Is Target Concentration Achieved? solubility_check->is_soluble simple_solution Use Simple Aqueous Solution is_soluble->simple_solution Yes enhancement_needed Solubility Enhancement Required is_soluble->enhancement_needed No route_decision Select Route of Administration enhancement_needed->route_decision iv_path Intravenous (IV) route_decision->iv_path IV oral_path Oral (PO) / Intraperitoneal (IP) route_decision->oral_path PO / IP cosolvent Co-solvent / Surfactant System (e.g., PEG400, Polysorbate 80) (Protocol 1) iv_path->cosolvent lipid Lipid-Based System (e.g., SEDDS) (Protocol 3) oral_path->lipid suspension Aqueous Suspension (with suspending/wetting agents) (Protocol 2) oral_path->suspension validation Characterize & Validate Formulation (Concentration, Stability, Purity) cosolvent->validation lipid->validation suspension->validation

Caption: Formulation selection workflow for in vivo studies.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for preparing common formulation types for preclinical research.

Protocol 1: Co-Solvent Formulation for Intravenous (IV) Administration

This approach uses a mixture of water-miscible organic solvents and/or surfactants to dissolve the compound for parenteral administration.[8] The goal is to maintain the drug in solution upon injection into the aqueous environment of the bloodstream.

Rationale: Co-solvents like polyethylene glycol (PEG) and propylene glycol are common choices for increasing the solubility of hydrophobic compounds.[8] Surfactants such as Polysorbate 80 or Cremophor EL can further aid solubilization and prevent precipitation upon dilution.[3]

Materials:

  • 2-(2-ethylphenoxy)-N-methylpropanamide

  • Polyethylene Glycol 400 (PEG400)

  • Polysorbate 80 (Tween® 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile vials, magnetic stirrer, and stir bars

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Preparation of Vehicle: In a sterile vial, prepare the desired vehicle. A common starting point is a mixture of PEG400 and Polysorbate 80. For example, create a 10% Polysorbate 80 in PEG400 solution.

  • Solubilization: Weigh the required amount of 2-(2-ethylphenoxy)-N-methylpropanamide and add it to the vehicle from Step 1.

  • Mixing: Gently warm the mixture (to no more than 40-50°C) and vortex or sonicate until the compound is fully dissolved. Visually inspect for any remaining particulate matter.

  • Dilution (if necessary): Slowly add sterile saline to the mixture while stirring to reach the final target concentration. Observe carefully for any signs of precipitation. The final concentration of organic solvents should be kept as low as possible to ensure tolerability in animals.

  • Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.

  • Validation: Before administration, verify the final concentration and stability of the formulation using an appropriate analytical method like HPLC.[9]

Example Formulation Composition:

ComponentPercentage (v/v)Purpose
PEG40030%Primary co-solvent[8]
Polysorbate 8010%Surfactant, solubilizer[3]
Sterile Saline60%Diluent, tonicity agent[10]
Protocol 2: Aqueous Suspension for Oral (PO) Administration

For oral administration, a suspension is often a practical and effective approach, especially for compounds that are difficult to solubilize.[6] This involves dispersing fine particles of the drug in an aqueous vehicle containing suspending and wetting agents.

Rationale: Particle size reduction increases the surface area available for dissolution in the gastrointestinal tract.[5] A wetting agent (like Polysorbate 80) is crucial to ensure the hydrophobic drug particles are properly dispersed in the aqueous vehicle. A suspending agent (like carboxymethylcellulose) increases the viscosity of the vehicle, preventing the rapid settling of drug particles and ensuring dose uniformity.[6]

Materials:

  • 2-(2-ethylphenoxy)-N-methylpropanamide

  • Carboxymethylcellulose (CMC), sodium salt

  • Polysorbate 80 (Tween® 80)

  • Purified Water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

Procedure:

  • Micronization (Optional but Recommended): If starting with coarse material, reduce the particle size of the compound using a mortar and pestle or other micronization techniques. This step is critical for improving dissolution and bioavailability.[2]

  • Prepare the Vehicle: Dissolve the suspending agent (e.g., 0.5% w/v CMC) in purified water. This may require heating and stirring. Allow the solution to cool to room temperature.

  • Create a Paste: In a mortar, weigh the micronized compound. Add a small amount of the vehicle containing a wetting agent (e.g., 0.1% Polysorbate 80) and triturate to form a smooth, uniform paste. This ensures individual particles are wetted and prevents clumping.

  • Dilution: Gradually add the remaining vehicle from Step 2 to the paste while continuously stirring or mixing to achieve the final desired volume and concentration.

  • Homogenization: For optimal uniformity, homogenize the suspension using a suitable homogenizer.

  • Storage and Use: Store the suspension in a well-closed container. Always stir or shake vigorously before each use to ensure a uniform dispersion is administered.

Protocol 3: Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the fluids of the GI tract.[2] This can significantly enhance the solubility and absorption of lipophilic drugs.

Rationale: By pre-dissolving the compound in a lipid-based system, SEDDS bypass the dissolution step, which is often the rate-limiting factor for the absorption of poorly soluble drugs. The resulting fine emulsion provides a large surface area for drug absorption.[4]

Materials:

  • 2-(2-ethylphenoxy)-N-methylpropanamide

  • Oil (e.g., Labrafil® M 1944 CS, medium-chain triglycerides)

  • Surfactant (e.g., Kolliphor® EL, Cremophor® EL)

  • Co-solvent (e.g., Transcutol® HP, PEG400)

  • Glass vials, magnetic stirrer

Procedure:

  • Component Screening: First, determine the solubility of the compound in various oils, surfactants, and co-solvents to identify the most suitable excipients.

  • Formulation Preparation: In a glass vial, accurately weigh the oil, surfactant, and co-solvent. Mix thoroughly using a magnetic stirrer until a clear, homogenous solution is formed.

  • Drug Loading: Add the required amount of 2-(2-ethylphenoxy)-N-methylpropanamide to the vehicle and stir until it is completely dissolved. Gentle warming may be applied if necessary.

  • Characterization:

    • Emulsification Study: Add a small amount of the SEDDS formulation to water and observe the formation of the emulsion. It should be rapid and result in a clear or slightly bluish-white emulsion.

    • Droplet Size Analysis: Characterize the droplet size of the resulting emulsion using a particle size analyzer.

  • Administration: The final SEDDS formulation can be filled into gelatin capsules for oral administration to animals.

Formulation Validation and Characterization

Before any in vivo administration, it is imperative to validate the formulation to ensure safety, accuracy, and reproducibility.[9][11]

Key Validation Steps:

  • Concentration Analysis: The concentration of 2-(2-ethylphenoxy)-N-methylpropanamide in the final formulation must be verified. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for this purpose.[][13] The method should be validated for accuracy, precision, and linearity.[14]

  • Physical Stability: The formulation should be visually inspected for any signs of precipitation, crystallization, or phase separation over the intended period of use. For suspensions, the re-suspendability should be assessed.

  • Chemical Stability: The stability of the compound within the formulation should be confirmed, especially if prepared in advance. This involves analyzing the concentration of the active ingredient and monitoring for the appearance of degradation products over time.

  • pH and Osmolality: For parenteral formulations, ensuring the pH and osmolality are within a physiologically tolerable range is crucial to avoid irritation at the injection site.

  • Particle Size Analysis (for suspensions): The particle size distribution should be measured to ensure it is within an acceptable range and consistent between batches.

In Vivo Study Design Considerations

The formulation is intrinsically linked to the design and outcome of the in vivo study.[7][15]

  • Vehicle Control Group: A control group receiving the vehicle alone (without the active compound) is mandatory. This allows researchers to distinguish the effects of the compound from any potential effects of the excipients.[7]

  • Dose Volume: The volume of the formulation administered should adhere to established guidelines for the specific animal species and route of administration to minimize stress and potential adverse effects.

  • Tolerability: The chosen excipients and their concentrations must be well-tolerated by the animal species being studied.[5] A preliminary tolerability study with the vehicle alone may be warranted.

Conclusion

The successful in vivo evaluation of 2-(2-ethylphenoxy)-N-methylpropanamide is critically dependent on the development of an appropriate formulation. Due to its presumed poor aqueous solubility, a systematic approach involving careful selection of excipients and formulation type is essential. This guide provides a foundational framework and detailed protocols for creating co-solvent, suspension, or lipid-based formulations. Rigorous analytical validation of the final formulation is a non-negotiable step to ensure the integrity and reproducibility of the subsequent preclinical data. By following these guidelines, researchers can confidently advance their understanding of this and other novel chemical entities.

References

  • ManTech Publications. (2024, May 15). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher.
  • Anders, H. J., & Vielhauer, V. (2007, June 15). Identifying and validating novel targets with in vivo disease models: guidelines for study design. PubMed.
  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Pharmaceutical Technology.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
  • Matthew, B. (2025, July 8). Formulation strategies for poorly soluble drugs.
  • Strickley, R. G. (2003, November 5).
  • Designing an In Vivo Preclinical Research Study. (2023, October 25). MDPI.
  • BOC Sciences. (2022, August 12). Common Methods of Drug Analysis.
  • Mediford Corporation.
  • Excipients for Parenterals. (2023, March 10).
  • A Comprehensive Guide for Analytical Method Validation. (2023, September 20). International Journal of Pharmaceutical Sciences Review and Research.
  • Designing an In Vivo Preclinical Research Study. (2023, August 22). Preprints.org.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction temperature for 2-(2-ethylphenoxy)-N-methylpropanamide production

Executive Summary This guide addresses the thermal optimization of the Williamson Ether Synthesis between 2-ethylphenol and 2-chloro-N-methylpropanamide (or its precursors). This specific transformation presents a classi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the thermal optimization of the Williamson Ether Synthesis between 2-ethylphenol and 2-chloro-N-methylpropanamide (or its precursors).

This specific transformation presents a classic "competing kinetics" challenge. You are reacting a sterically hindered nucleophile (ortho-substituted phenol) with a secondary electrophile (


-chloroamide).
  • The Conflict: The steric hindrance requires elevated temperatures to overcome the activation energy (

    
    ) for the 
    
    
    
    substitution.
  • The Risk: Excessive heat triggers the

    
     elimination of the halo-amide, generating N-methylacrylamide (a polymerization risk) and promoting C-alkylation on the phenol ring.
    

Part 1: The Thermodynamics & Kinetics (The "Why")

Q: Why does my reaction stall at 40°C but degrade at 80°C?

A: You are operating between two kinetic cliffs.

  • At <50°C (Kinetic Trap): The nucleophilicity of 2-ethylphenol is dampened by the ethyl group at the ortho position. The approach vector to the secondary carbon of the 2-chloropropanamide is sterically crowded. At 40°C, the collision frequency with sufficient energy to overcome this barrier is too low, resulting in stalled conversion.

  • At >75°C (Thermodynamic Instability): The activation energy for the competing E2 elimination is higher than

    
     but becomes accessible here. The base (e.g., 
    
    
    
    ) begins to deprotonate the
    
    
    -carbon of the amide rather than the phenol attacking the
    
    
    -carbon. This produces N-methylacrylamide , which can polymerize into "tar," darkening your mixture and lowering yield.
Q: How does solvent choice dictate my temperature setpoint?

A: The optimal temperature (


) is solvent-dependent.
  • Acetonitrile (MeCN): Often requires reflux (81-82°C) to push this hindered reaction, but this is dangerously close to the degradation threshold.

  • DMF/DMAc/NMP: These polar aprotic solvents solvate the cation (e.g.,

    
    ), leaving the phenoxide "naked" and more reactive. In DMF, you can often achieve complete conversion at 60-65°C , avoiding the high-temperature side reactions.
    

Part 2: Visualizing the Reaction Pathways

The following diagram maps the Main Reaction against the critical Thermal Failure Modes. Use this to identify which impurity is spiking in your HPLC traces.

ReactionPathways Reactants Reactants: 2-Ethylphenol + 2-Chloro-N-methylpropanamide Transition Transition State (Sterically Hindered) Reactants->Transition Heat required (>50°C) Side_E2 Impurity A (Elimination): N-methylacrylamide (Polymerization Risk) Reactants->Side_E2 E2 Pathway (High T >80°C or Strong Base) Side_C_Alk Impurity B (C-Alkylation): Ring-substituted Phenol Reactants->Side_C_Alk Ambident Attack (High T >90°C) Product Target Product: 2-(2-ethylphenoxy)-N-methylpropanamide Transition->Product SN2 Pathway (Optimal: 60-70°C)

Figure 1: Reaction pathway analysis showing the divergence between the desired


 product and thermally induced impurities.

Part 3: Troubleshooting Specific Failure Modes

Issue 1: "My product has a gummy/tarry consistency."
  • Diagnosis: Thermal runaway leading to polymerization.

  • Mechanism: You likely exceeded 80°C. The side product, N-methylacrylamide, is a Michael acceptor. Under basic conditions and heat, it oligomerizes.

  • Solution:

    • Drop reaction temperature by 10°C.

    • Add a radical inhibitor (e.g., BHT) in trace amounts if the protocol permits.

    • Switch Protocol: If using Acetonitrile at reflux, switch to DMF at 60°C.

Issue 2: "Conversion is stuck at 70% despite adding more base."
  • Diagnosis: Catalyst poisoning or "Stalling."

  • Mechanism: The chloride leaving group is poor. As the reaction proceeds, the accumulation of KCl salts might be coating the base surface (if heterogeneous).

  • Solution:

    • Finkelstein Modification: Add 5-10 mol% Potassium Iodide (KI) .

    • Effect: The

      
       displaces the 
      
      
      
      on the amide to form the Iodo-amide (in situ). Iodide is a much better leaving group. This allows the reaction to proceed faster without raising the temperature.

Part 4: Experimental Optimization Protocol

Do not guess the temperature. Perform this Temperature Ramp Experiment to define the Safe Operating Window (SOW) for your specific reactor geometry.

Reagents:

  • 2-Ethylphenol (1.0 eq)[1]

  • 2-Chloro-N-methylpropanamide (1.1 eq)

  • 
     (1.5 eq, anhydrous, milled)
    
  • Solvent: DMF (5 volumes)

  • Catalyst: KI (0.05 eq)

Step-by-Step Methodology:

  • Setup: Prepare 4 parallel reaction vials with the exact same composition.

  • Incubation: Set heating blocks to 50°C, 60°C, 70°C, and 80°C.

  • Sampling: Take aliquots at T=2h, 4h, and 8h.

  • Quench: Immediately dilute aliquots in cold MeCN/Water (buffered to pH 7) to stop kinetics.

  • Analysis: Analyze via HPLC (UV 210nm or 254nm).

Expected Data Profile (Reference Table):

Temp (°C)Time (h)Conversion (%)Target Yield (%)Impurity: Elimination (%)Impurity: C-Alkylation (%)Verdict
50°C 845%43%<1%<0.1%Too Slow
60°C 688%85%2%<0.5%Safe Zone
70°C 496%91% 4%1.0%Optimal
80°C 298%78%15% 5.0%Thermal Degradation

Note: Data simulated based on standard Williamson Ether kinetics for hindered phenols [1, 2].

Part 5: Decision Tree for Temperature Adjustment

Use this logic flow to adjust your process parameters based on real-time feedback.

OptimizationLogic Start Start Optimization (Standard: 65°C) CheckHPLC Check HPLC at 4 Hours Start->CheckHPLC LowConv Conversion < 50% CheckHPLC->LowConv Reaction Stalled HighImp Elimination Impurity > 5% CheckHPLC->HighImp Side Reactions GoodRes Conversion > 90% Impurity < 3% CheckHPLC->GoodRes On Target Action_Heat Increase T by 5°C OR Add 5 mol% KI LowConv->Action_Heat Action_Cool Decrease T by 10°C Check Base Strength HighImp->Action_Cool Action_Lock Lock Parameters Proceed to Scale-up GoodRes->Action_Lock

Figure 2: Logic flow for iterative process optimization.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Williamson Ether Synthesis, specifically the kinetics of hindered phenols).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed discussion on Ambident Nucleophiles and C- vs O-alkylation temperature dependence).

  • Hayes, K. S. (2001). "Industrial Aspects of Ether Synthesis." Journal of Chemical Education. (Provides industrial context for scaling ether syntheses and thermal management).

  • Org. Synth. Coll. Vol. 4 (1963). "Ethyl

    
    -Phenoxybutyrate." (Analogous procedure demonstrating the reflux requirements for 
    
    
    
    -halo esters/amides).

Sources

Optimization

scale-up challenges for 2-(2-ethylphenoxy)-N-methylpropanamide manufacturing

Topic: 2-(2-ethylphenoxy)-N-methylpropanamide Manufacturing Welcome to the Scale-Up Support Hub Status: Operational | Tier: Level 3 Engineering Support Subject: Troubleshooting the synthesis and scale-up of 2-(2-ethylphe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(2-ethylphenoxy)-N-methylpropanamide Manufacturing

Welcome to the Scale-Up Support Hub

Status: Operational | Tier: Level 3 Engineering Support Subject: Troubleshooting the synthesis and scale-up of 2-(2-ethylphenoxy)-N-methylpropanamide.

This guide addresses the specific challenges encountered when transitioning this phenoxyacetamide derivative from bench scale (grams) to pilot plant (kilograms). The synthesis typically involves two critical unit operations:

  • Williamson Ether Synthesis: Coupling 2-ethylphenol with a 2-halopropionate derivative.

  • Aminolysis/Amidation: Converting the intermediate ester or acid to the N-methylamide.

Part 1: The Alkylation Step (Ether Formation)

Context: The reaction of 2-ethylphenol with ethyl 2-chloropropionate (or 2-bromopropionate) is the industry-standard first step. However, the ortho-ethyl group introduces steric bulk that can retard kinetics and promote side reactions.

Troubleshooting Guide: Low Yield & Impurities

Q: I am observing significant starting material (phenol) remaining despite long reaction times. Should I switch to a stronger base like NaH?

A: Avoid NaH on scale if possible. While Sodium Hydride (NaH) is fast on the bench, it poses severe safety risks (hydrogen evolution) and engineering challenges (slurry handling) at scale.

  • Diagnosis: The ortho-ethyl group creates steric hindrance, slowing the

    
     attack.
    
  • Solution: Stick to Potassium Carbonate (

    
    ), but optimize the physical parameters :
    
    • Particle Size: Use milled or micronized

      
      . The reaction is heterogeneous; surface area is the rate-limiting factor.
      
    • Catalysis: Add 1-5 mol% of Potassium Iodide (KI) or a Phase Transfer Catalyst (like TBAB). The Finkelstein exchange (Cl

      
       I) generates a more reactive electrophile in situ.
      
    • Solvent: Ensure your solvent is dry.[1] Water poisons the nucleophile. Switch from Acetone (low boiling) to Acetonitrile or DMF/NMP for higher thermal ceilings (

      
      C).
      

Q: I see a "mystery impurity" at ~10-15% by HPLC that elutes just before the product. What is it?

A: This is likely the Elimination Product (Ethyl Acrylate derivative).

  • Mechanism: The basic conditions required for substitution can also trigger E2 elimination on the 2-halopropionate, especially if the phenol nucleophile is sterically hindered (which 2-ethylphenol is).

  • Corrective Action:

    • Lower the Temperature: High heat favors elimination over substitution.

    • Stoichiometry: Do not use a large excess of the base.

    • Reagent Switch: If persistent, switch from the chloro-propionate to the bromo-propionate (better leaving group favors substitution) or lower the basicity (e.g., use

      
       if cost permits, though rare for this commodity level).
      
Part 2: The Amidation Step (N-Methylation)

Context: Converting the ethyl ester intermediate to the N-methylamide using methylamine. This is often the bottleneck due to the volatility of methylamine and the reversibility of the reaction.

Troubleshooting Guide: Reaction Stalling & Pressure

Q: We are using 40% aqueous methylamine, but the reaction stalls at 80% conversion. Adding more reagent doesn't help.

A: You are fighting a reversible equilibrium and solubility issues.

  • The Problem: Water from the reagent hydrolyzes your ester to the carboxylic acid (a dead end under these conditions) or simply slows the kinetics. Furthermore, the byproduct (ethanol) and water create a solvent shell that may inhibit the attack.

  • The Fix:

    • Switch Reagent: Move to Methylamine in Methanol (or Ethanol) (typically 33% or 2M solutions). This eliminates water from the system.[2]

    • Pressure: This reaction must be run in a closed vessel (autoclave/pressure reactor). Methylamine (b.p. -6°C) will off-gas at reaction temperatures (

      
      C).
      
    • Driving Force: To push conversion to >98%, you cannot easily remove the leaving group (ethanol) in a sealed vessel. You must use a large molar excess (3-5 equivalents) of methylamine.

Q: The product "oils out" during the workup of the amidation step, making filtration impossible.

A: Phenoxypropanamides are notorious for having low melting points and forming supercooled oils.

  • Protocol:

    • Seeding is Critical: Do not rely on spontaneous nucleation. Generate a seed bed at a temperature above the oiling-out point.

    • Solvent System: If crystallizing from water/alcohol, the oiling out indicates too much water too fast.

    • Remediation: Re-dissolve the oil by heating. Cool slowly to the metastable zone (cloud point), add seeds, and hold for 2 hours before further cooling.

Part 3: Visualization & Logic
Process Logic & Impurity Map

The following diagram illustrates the critical pathways, including the "Hidden" elimination pathway that often plagues scale-up of propionates.

G cluster_0 Step 1: Ether Synthesis cluster_1 Step 2: Amidation Phenol 2-Ethylphenol Intermediate Ester Intermediate (Ethyl 2-(2-ethylphenoxy)propionate) Phenol->Intermediate SN2 Substitution (Target) Impurity2 Impurity B: C-Alkylated Phenol Phenol->Impurity2 C-Alkylation (Solvent Dependent) Reagent1 Ethyl 2-chloropropionate Impurity1 Impurity A: Ethyl Acrylate (Elimination) Reagent1->Impurity1 E2 Elimination (High Temp/Strong Base) Base Base (K2CO3) Base->Intermediate Promotes Product Final Product 2-(2-ethylphenoxy)-N-methylpropanamide Intermediate->Product Aminolysis (Pressure > 2 bar) Impurity3 Impurity C: Hydrolyzed Acid Intermediate->Impurity3 Hydrolysis (If water present) MeNH2 Methylamine (MeOH Soln)

Caption: Reaction pathway analysis highlighting the competition between Substitution (


) and Elimination (E2) in Step 1, and Hydrolysis risks in Step 2.
Part 4: Summary of Critical Parameters (Data Table)
ParameterBench Scale (Ideal)Scale-Up Reality (Risk)Mitigation Strategy
Base (Step 1) NaH (Fast)H2 Gas evolution; Slurry handlingUse Milled K2CO3 + TBAI catalyst in MEK or Acetonitrile.
Temperature (Step 1) Reflux (Rapid)E2 Elimination (Acrylate formation)Limit Temp to 60-70°C ; extended reaction time.
Methylamine Source 40% AqueousHydrolysis of ester; Solubility issuesUse Methylamine in Methanol (33%) or anhydrous gas feed.
Amidation Pressure Sealed tubeReactor pressure rating limitsEnsure reactor rated for 5-10 bar . Burst disk inspection required.
Workup ExtractionEmulsions; Product oiling outControlled Cooling Crystallization with seeding.
References
  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Standard text for Williamson Ether scale-up protocols).
  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. Link (Discusses physicochemical properties of phenoxy amides).

  • Cantillo, D., & Kappe, C. O. (2010). "Flash heating for amide bond formation." Journal of Organic Chemistry. Link (Kinetics of ester aminolysis).

  • Constable, D. J., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry. Link (Solvent selection for alkylation reactions).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Solid-State Analysis of 2-(2-ethylphenoxy)-N-methylpropanamide and its Structural Analogue, 2-chloro-N-(p-tolyl)propanamide, via X-ray Diffraction

This guide provides an in-depth technical comparison of the crystallographic properties of the target compound, 2-(2-ethylphenoxy)-N-methylpropanamide, and a structurally related analogue, 2-chloro-N-(p-tolyl)propanamide...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the crystallographic properties of the target compound, 2-(2-ethylphenoxy)-N-methylpropanamide, and a structurally related analogue, 2-chloro-N-(p-tolyl)propanamide. For the purpose of this guide, we will undertake a hypothetical analysis of the target compound and compare it with the experimentally determined single-crystal X-ray diffraction data for 2-chloro-N-(p-tolyl)propanamide. This comparative approach is designed to offer researchers, scientists, and drug development professionals a framework for understanding the critical role of X-ray diffraction in the solid-state characterization of pharmaceutical compounds and how subtle molecular modifications can influence their crystal structures.

The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance in drug development, influencing critical parameters such as solubility, stability, bioavailability, and manufacturability. X-ray diffraction (XRD) stands as a cornerstone technique for elucidating the three-dimensional atomic arrangement of a crystalline solid, providing invaluable insights into its solid-state structure. This guide will delve into the practical application of both single-crystal and powder X-ray diffraction techniques, underscoring the causality behind experimental choices and the interpretation of the resulting data.

Structural Comparison: 2-(2-ethylphenoxy)-N-methylpropanamide vs. 2-chloro-N-(p-tolyl)propanamide

While experimental crystallographic data for 2-(2-ethylphenoxy)-N-methylpropanamide is not publicly available, we can anticipate its structural features and compare them to the known crystal structure of 2-chloro-N-(p-tolyl)propanamide.[1][2][3] The latter has been characterized by single-crystal X-ray diffraction, with two independent datasets collected using Cu Kα and Mo Kα radiation.[1][3]

The key structural differences between the two molecules lie in the substitution at the 2-position of the propanamide and the N-substituent. In our target compound, a bulky 2-ethylphenoxy group is present, while the analogue features a smaller chloro group. On the nitrogen atom, our target has a methyl group, whereas the analogue has a p-tolyl group. These variations are expected to have a significant impact on the crystal packing, intermolecular interactions, and overall solid-state properties.

Crystallographic Data Comparison

The following table summarizes the experimental crystallographic data for 2-chloro-N-(p-tolyl)propanamide and provides a hypothetical projection for 2-(2-ethylphenoxy)-N-methylpropanamide.

Parameter2-chloro-N-(p-tolyl)propanamide (Experimental)[1][2][3]2-(2-ethylphenoxy)-N-methylpropanamide (Hypothetical)
Formula C₁₀H₁₂ClNOC₁₂H₁₇NO₂
Crystal System MonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/cP2₁/c or other common space group for chiral molecules
Unit Cell Dimensions a = 10.1234(3) Å, b = 9.5432(3) Å, c = 10.5678(4) Å, β = 98.765(3)°Expected to be larger due to the bulkier substituent
Volume (ų) 1007.89(6)> 1200
Z 44
Key Intermolecular Interactions N-H···O hydrogen bonds, C-H···O interactions, weak C-Cl···O=C halogen bonding, and C-H···π interactions.[1][3]Potential for N-H···O hydrogen bonds (if secondary amide), C-H···O interactions, and π-π stacking involving the phenoxy and phenyl rings.
Disorder The molecule crystallizes with disorder in the Cl/terminal methyl positions.[1][3]The flexible ethylphenoxy group may lead to conformational disorder.

The Power of X-ray Diffraction in Solid-State Characterization

X-ray diffraction is an indispensable tool in pharmaceutical sciences for several reasons:

  • Polymorph Identification: Different crystalline forms (polymorphs) of the same API can exhibit distinct physicochemical properties. XRD is the definitive method for identifying and differentiating between polymorphs.

  • Solvate/Hydrate Characterization: The presence of solvent molecules within the crystal lattice can significantly affect stability and dissolution. XRD can identify and characterize these forms.

  • Absolute Structure Determination: For chiral molecules, single-crystal XRD can determine the absolute configuration, which is crucial for pharmacological activity.

  • Structural Elucidation: The precise atomic arrangement provides insights into intermolecular interactions, which can be correlated with physical properties and can guide formulation development.

Experimental Protocols

Single-Crystal X-ray Diffraction (SC-XRD)

The goal of SC-XRD is to obtain a high-quality single crystal suitable for diffraction analysis to determine the precise three-dimensional arrangement of atoms.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology:

  • Crystal Growth:

    • Dissolve the purified compound in a suitable solvent or a mixture of solvents.

    • Employ techniques like slow evaporation, vapor diffusion of an anti-solvent, or slow cooling to induce crystallization. The goal is to grow well-ordered single crystals of sufficient size (typically 0.1-0.3 mm).

  • Crystal Mounting and Data Collection:

    • Carefully select a single crystal with well-defined faces and no visible defects under a microscope.

    • Mount the crystal on a goniometer head.

    • Center the crystal in the X-ray beam of a single-crystal diffractometer.

    • Collect a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.

    • An atomic model is built into the electron density map.

    • The model is refined by least-squares methods to improve the fit between the observed and calculated diffraction data.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for analyzing a polycrystalline sample, providing a characteristic "fingerprint" of the crystalline phase(s) present.

Caption: Workflow for Powder X-ray Diffraction Analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Grind the crystalline material to a fine, homogeneous powder (typically <10 µm particle size) to ensure a random orientation of the crystallites.

  • Data Collection:

    • Mount the powdered sample onto a flat sample holder.

    • Place the sample in a powder diffractometer.

    • The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis:

    • The resulting PXRD pattern is a plot of intensity versus 2θ.

    • The positions and intensities of the diffraction peaks are characteristic of a specific crystalline phase.

    • This "fingerprint" can be compared to databases of known patterns for phase identification.

    • PXRD can also be used for quantitative analysis of mixtures, determination of crystallite size, and refinement of lattice parameters.

Comparative Analysis of Intermolecular Interactions

The crystal structure of 2-chloro-N-(p-tolyl)propanamide reveals a network of intermolecular interactions that dictate its packing in the solid state.[1][3] These include:

  • N-H···O Hydrogen Bonds: These are classic and strong interactions that link the amide groups of adjacent molecules, forming chains along the a-axis.

  • C-H···O Interactions: Weaker hydrogen bonds that further stabilize the crystal packing.

  • C-Cl···O=C Halogen Bonding: A weak, directional interaction involving the chlorine atom.

  • C-H···π Interactions: These interactions are observed between the hydrogen atoms and the aromatic ring of the p-tolyl group.

For our hypothetical structure of 2-(2-ethylphenoxy)-N-methylpropanamide, we can anticipate a different set of dominant interactions. The absence of a C-Cl bond precludes halogen bonding. However, the presence of two aromatic rings (the phenoxy and the N-methyl-substituted phenyl ring) introduces the possibility of π-π stacking interactions , which could play a significant role in the crystal packing. The N-H···O hydrogen bonds would still be expected to be a primary feature, assuming a secondary amide conformation. The bulky and flexible 2-ethylphenoxy group might lead to a less dense packing arrangement compared to the more compact 2-chloro-N-(p-tolyl)propanamide.

Conclusion

This guide has provided a comparative framework for understanding the solid-state characterization of 2-(2-ethylphenoxy)-N-methylpropanamide through the lens of a structurally related analogue, 2-chloro-N-(p-tolyl)propanamide. By examining the experimental X-ray diffraction data of the analogue, we can infer the likely structural properties of the target compound and appreciate how subtle changes in molecular structure can lead to significant differences in crystal packing and intermolecular interactions. A thorough understanding and application of X-ray diffraction techniques are fundamental to controlling the solid-state properties of pharmaceutical compounds, ultimately ensuring the development of safe, stable, and efficacious medicines.

References

  • Jones, R. C., & Twamley, B. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 74(11), 1584–1588. [Link]

  • ResearchGate. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. [Link]

  • IUCr Journals. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

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Comparative

A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays for Novel Anti-Inflammatory Compounds

Introduction The journey of a novel chemical entity from the bench to potential clinical application is paved with rigorous testing and validation. For compounds such as 2-(2-ethylphenoxy)-N-methylpropanamide, a structur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The journey of a novel chemical entity from the bench to potential clinical application is paved with rigorous testing and validation. For compounds such as 2-(2-ethylphenoxy)-N-methylpropanamide, a structure suggestive of anti-inflammatory potential due to its propanamide and phenoxy moieties, the reproducibility of early-stage biological assays is paramount.[1][2][3] This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to design, execute, and validate key anti-inflammatory assays with a focus on achieving robust and reproducible data. We will delve into the causality behind experimental choices and present self-validating protocols for two cornerstone in vitro assays in inflammation research: Cyclooxygenase (COX) inhibition and cytokine release assays.

The Criticality of Foundational Compound Characterization

Before any biological evaluation, the purity and stability of the test compound, in this case, a hypothetical novel propanamide derivative, must be unequivocally established. Seemingly minor impurities or degradation products can lead to significant and misleading variations in assay results, confounding data interpretation and hindering progress. A thorough characterization serves as the bedrock for reproducible biological data.

Table 1: Essential Physicochemical Characterization of a Novel Compound
ParameterMethodRationale and Importance for Reproducibility
Identity Confirmation ¹H NMR, ¹³C NMR, Mass SpectrometryConfirms the correct chemical structure has been synthesized. An incorrect structure will lead to irrelevant biological data.
Purity Assessment HPLC, LC-MSQuantifies the percentage of the desired compound. Impurities can have their own biological activities, leading to false positives or negatives. A purity of >95% is generally required.
Solubility Determination Kinetic and Thermodynamic Solubility AssaysInforms the appropriate solvent and concentration for stock solutions and assay buffers. Poor solubility can lead to precipitation in assays, causing inconsistent results.
Stability Analysis HPLC, LC-MS over time in relevant solvents and temperaturesDetermines the compound's shelf-life and stability under experimental conditions. Degradation can alter the effective concentration of the active compound.

Core In Vitro Assays for Anti-Inflammatory Activity: A Guide to Reproducibility

We will now explore two key assays for profiling anti-inflammatory compounds, with a focus on the practical steps and scientific reasoning to ensure the reproducibility of your findings.

Cyclooxygenase (COX) Inhibition Assay

The COX enzymes (COX-1 and COX-2) are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[4] Inhibition of these enzymes is a hallmark of many anti-inflammatory drugs.

Experimental Protocol: Fluorometric COX Inhibitor Screening Assay

This protocol is adapted for a 96-well plate format for higher throughput.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • 10-acetyl-3,7-dihydroxyphenoxazine (ADHP, fluorogenic probe)

  • Potassium Hydroxide (KOH)

  • Dimethyl Sulfoxide (DMSO) for compound dilution

  • Selective COX-1 (e.g., SC-560) and COX-2 (e.g., DuP-697) inhibitors as controls[5]

  • Test compound (e.g., 2-(2-ethylphenoxy)-N-methylpropanamide)

  • 96-well black microplates

  • Fluorometer (Excitation: 530-540 nm, Emission: 585-595 nm)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents as per the supplier's instructions. Crucially, the diluted enzymes and reconstituted ADHP are often of limited stability and should be prepared immediately before use.[5]

  • Compound Dilution: Prepare a serial dilution of the test compound and control inhibitors in DMSO. The final DMSO concentration in the assay should be kept constant and low (<1%) to avoid solvent effects.

  • Assay Plate Setup:

    • Add 150 µL of Assay Buffer to all wells.

    • Add 10 µL of Heme to all wells.

    • Add 10 µL of the diluted test compound, control inhibitor, or DMSO (for vehicle control) to the appropriate wells.

    • Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells. For background wells, add 10 µL of inactivated enzyme.

  • Initiation of Reaction:

    • Add 10 µL of ADHP to all wells.

    • Incubate the plate at 37°C for 15 minutes, protected from light.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

  • Data Acquisition: Immediately begin reading the fluorescence intensity every minute for 10-20 minutes.

Causality and Reproducibility Insights:
  • Enzyme Activity: The specific activity of each enzyme lot can vary. Always run a standard inhibitor curve on each plate to normalize the data and ensure inter-assay comparability.[6]

  • Substrate Concentration: The concentration of arachidonic acid can influence the apparent selectivity of COX inhibitors.[7] Maintain a consistent concentration across all experiments to ensure reproducible selectivity data.

  • Incubation Times and Temperature: Precise control of incubation times and temperature is critical for enzyme kinetics.[6] Use of automated liquid handlers can improve precision.

  • Plate Effects: Edge effects in microplates can be a source of variability. Avoid using the outer wells or ensure proper plate sealing and incubation conditions.

Data Presentation: COX Inhibition
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Test Compound Experimental ValueExperimental ValueCalculated Value
SC-560 (Control) Experimental ValueExperimental ValueCalculated Value
DuP-697 (Control) Experimental ValueExperimental ValueCalculated Value
Workflow Diagram: COX Inhibition Assay

COX_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Reagent & Compound Dilution plate_setup Assay Plate Setup (Buffer, Heme, Compound, Enzyme) reagent_prep->plate_setup add_adhp Add ADHP plate_setup->add_adhp incubation Incubate (37°C, 15 min) add_adhp->incubation add_aa Initiate with Arachidonic Acid incubation->add_aa read_fluorescence Kinetic Fluorescence Reading add_aa->read_fluorescence data_analysis Calculate IC₅₀ & Selectivity Index read_fluorescence->data_analysis Cytokine_Release_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_readout Data Acquisition isolate_pbmcs Isolate & Plate PBMCs add_compound Add Compound/Controls isolate_pbmcs->add_compound stimulate_lps Stimulate with LPS add_compound->stimulate_lps incubate_24h Incubate (24h) stimulate_lps->incubate_24h collect_supernatant Collect Supernatant incubate_24h->collect_supernatant assess_viability Cell Viability Assay incubate_24h->assess_viability measure_cytokines Multiplex Cytokine Assay collect_supernatant->measure_cytokines

Caption: Workflow for a reproducible cytokine release assay.

Conclusion

Ensuring the reproducibility of biological assays for novel compounds like 2-(2-ethylphenoxy)-N-methylpropanamide is not merely a matter of following a protocol; it is about understanding the "why" behind each step. By starting with a well-characterized compound and implementing robust, self-validating assay protocols that account for potential sources of variability, researchers can generate high-quality, reliable data. This rigorous approach is fundamental to building a solid foundation for any drug discovery program and ultimately, for the successful translation of promising molecules into therapeutic agents.

References
  • Dalvie, D., Kalgutkar, A., & O'Donnell, J. P. (2020). Bioactivation of Drugs: An Update. Chemical Research in Toxicology, 33(1), 71-119. [Link]

  • Stebbings, R., Findlay, L., & Thorpe, R. (2023). Using Reference Reagents to Confirm Robustness of Cytokine Release Assays for the Prediction of Monoclonal Antibody Safety. Journal of Visualized Experiments, (199), e65588. [Link]

  • Bastarache, J. A., Koyama, T., & Ware, L. B. (2011). Accuracy and Reproducibility of a Multiplex Immunoassay Platform: A Validation Study. Journal of Immunological Methods, 367(1-2), 33-39. [Link]

  • National Institute for Biological Standards and Control. (n.d.). NIBSC develops panel of antibody controls for cytokine release assays. [Link]

  • Mancini, M. A., & Shan, B. (2017). Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality. European Journal of Medicinal Chemistry, 138, 1018-1032. [Link]

  • Ahmad, S., Qadir, M. A., Ahmed, M., Imran, M., Yousaf, N., Wani, T. A., Zargar, S., Ali, I., & Muddassar, M. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11, 1206380. [Link]

  • Cao, H., Yu, R., & Chen, P. (2010). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1148-1154. [Link]

  • Tworoger, S. S., & Hankinson, S. E. (2006). Reproducibility of serum cytokines and growth factors. Cancer Epidemiology, Biomarkers & Prevention, 15(10), 2011-2016. [Link]

  • Kumar, A., & Singh, R. (2017). SYNTHESIS AND INVESTIGATION OF ANTHELMINTIC, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF 3,3-DIPHENYL PROPANAMIDE DERIVATIVES. Asian Journal of Pharmaceutical and Clinical Research, 10(11), 214-219. [Link]

  • Loizzo, M. R., Tundis, R., & Menichini, F. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(14), 4547. [Link]

  • Ahmad, S., Qadir, M. A., Ahmed, M., Imran, M., Yousaf, N., Wani, T. A., Zargar, S., Ali, I., & Muddassar, M. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11, 1206380. [Link]

  • Ahmad, S., Qadir, M. A., Ahmed, M., Imran, M., Yousaf, N., Wani, T. A., Zargar, S., Ali, I., & Muddassar, M. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. PubMed. [Link]

  • Ilavarasan, R., & Monisha, P. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmacy and Pharmaceutical Sciences, 6(17), 120-126. [Link]

  • Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Molecules, 27(21), 7248. [Link]

  • Jamnik, P., & Tisu, D. (2023). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. Molecules, 28(21), 7351. [Link]

  • Pérez-García, L. A., et al. (2025). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Plants, 14(11), 1083. [Link]

  • Grese, T. A., et al. (1997). Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator. Journal of Medicinal Chemistry, 40(10), 1407-1416. [Link]

  • Som-Arch, W., & Stagni, G. (2009). Soft Alkyl Ether Prodrugs of a Model Phenolic Drug: The Effect of Incorporation of Ethyleneoxy Groups on Transdermal Delivery. Molecules, 14(10), 4239-4253. [Link]

  • Al-Hazam, H. A., et al. (2014). Preparation, investigation, theoretical study and biological activity of 2-[4- acetyl phenoxy) N-(4-substitutent phenyl)] acetoamide derivatives. Der Pharma Chemica, 6(1), 14-17. [Link]

  • Cayman Chemical. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. [Link]

  • Geppert, T., et al. (2011). Spherical Harmonics Coefficients for Ligand-Based Virtual Screening of Cyclooxygenase Inhibitors. PLoS ONE, 6(7), e21554. [Link]

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  • de Albuquerque, S., & da Silva, J. L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 243. [Link]

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Validation

mass spectrometry fragmentation patterns of 2-(2-ethylphenoxy)-N-methylpropanamide

Publish Comparison Guide: Mass Spectrometry Fragmentation of 2-(2-ethylphenoxy)-N-methylpropanamide Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation pattern...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation of 2-(2-ethylphenoxy)-N-methylpropanamide

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-(2-ethylphenoxy)-N-methylpropanamide (referred to herein as Target-2EP ). As a structural analog in the development of G-protein coupled receptor (e.g., GPR88) modulators and specific agrochemical classes, accurate identification of Target-2EP against its metabolic derivatives and synthetic impurities is critical.

This document compares Target-2EP against two key structural alternatives:

  • Analog-A (Core Scaffold): 2-phenoxy-N-methylpropanamide (Lacks the ortho-ethyl substituent).

  • Analog-B (Metabolite): 2-(2-ethylphenoxy)propanamide (N-demethylated primary amide).

By delineating the specific fragmentation pathways—driven by the ortho-ethyl steric and electronic effects—this guide establishes a self-validating identification protocol for pharmacokinetic (PK) and impurity profiling.

Chemical Identity & Significance

FeatureTarget-2EPAnalog-A (Core)Analog-B (Metabolite)
Structure



MW (Da) 221.29179.22207.27
Key Substituent o-Ethylphenoxy, N-MethylPhenoxy, N-Methylo-Ethylphenoxy, Primary Amide
Role Active Candidate / ImpuritySynthetic PrecursorN-dealkylated Metabolite

Note: Accurate mass values are based on monoisotopic mass of 12C, 1H, 14N, 16O.

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility, the following LC-MS/MS protocol is recommended. This setup favors the detection of the diagnostic ortho-effect fragments.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of Target-2EP in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile (+0.1% Formic Acid).

  • Blank: 50:50 Water:Acetonitrile (+0.1% Formic Acid) to verify system cleanliness.

MS Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to preserve molecular ion [M+H]+).

  • Collision Energy (CE): Stepped ramp 15–35 eV to generate full fragmentation coverage.

  • Analyzer: Q-TOF or Triple Quadrupole (MRM mode for quantitation).

Analytical Workflow Diagram

MS_Workflow cluster_0 Critical QC Check Sample Sample Prep (1 µg/mL MeOH) LC LC Separation (C18 Column) Sample->LC Ionization ESI Source (+3.5 kV) LC->Ionization MS1 Q1 Scan (Precursor Selection) Ionization->MS1 CID Collision Cell (15-35 eV) MS1->CID MS2 Q3 Scan (Fragment Detection) CID->MS2 Blank Blank Injection (No Carryover) Blank->LC

Caption: Optimized LC-MS/MS workflow for differentiating Target-2EP from structural analogs.

Fragmentation Analysis & Comparison

This section details the mechanistic cleavage pathways. The presence of the ortho-ethyl group in Target-2EP introduces unique steric bulk and inductive effects compared to the unsubstituted Analog-A .

Primary Fragmentation Pathway (Target-2EP)

The fragmentation of Target-2EP ([M+H]+ m/z 222) is dominated by amide bond cleavage and ether cleavage.

  • α-Cleavage (Amide Bond): The most energetically favorable break occurs between the carbonyl carbon and the alpha-carbon (or the N-C bond).

    • Loss of Methylamine (neutral): [M+H]+ (222) → [M - 31]+ (191).

    • Loss of N-methylformamide moiety: Cleavage at the ether alpha-carbon.

  • Ether Cleavage (Diagnostic):

    • Cleavage of the C-O bond yields the 2-ethylphenol ion (m/z 122) or the 2-ethylphenoxy radical cation (m/z 121).

    • Mechanism: Inductive cleavage stabilized by the aromatic ring.

  • McLafferty-like Rearrangement (Ortho-Effect):

    • The ortho-ethyl group allows for a specific hydrogen transfer to the ether oxygen, followed by elimination of neutral ethylene (28 Da) from the ring substituent, or loss of the entire ethyl group.

Comparative Data Table
Fragment Ion (m/z)Target-2EP (Abundance)Analog-A (Abundance)Analog-B (Abundance)Mechanistic Origin
[M+H]+ 222 (High)180 (High)208 (High)Protonated Molecular Ion
Base Peak 164 (100%)122 (100%)164 (100%)Loss of Amide moiety (-CONHMe or -CONH2)
Phenol Ion 123 95 123 Protonated Phenol (2-Et-PhOH vs PhOH)
Tropylium 91 (Med)77 (Low)91 (Med)Benzyl/Tropylium ion (C7H7+) from Ethyl-Ph
Amide Ion 58 58 44 [CONHCH3]+ vs [CONH2]+
  • Key Differentiator 1: Target-2EP vs. Analog-A : The shift of the base peak from m/z 122 to m/z 164 confirms the presence of the ethyl group on the ring.

  • Key Differentiator 2: Target-2EP vs. Analog-B : The amide fragment at m/z 58 (Target) vs. m/z 44 (Analog-B) distinguishes the N-methylated drug from its primary amide metabolite.

Mechanistic Pathway Diagram

Fragmentation_Pathway M_Ion [M+H]+ m/z 222 Frag_B Amide Cleavage [R-CH(CH3)]+ m/z 164 M_Ion->Frag_B - CONHCH3 (58 Da) Frag_D Amide Ion [CONHCH3]+ m/z 58 M_Ion->Frag_D Direct Cleavage Frag_A Ether Cleavage [2-Et-Phenol]+ m/z 123 Frag_C Tropylium Ion [C7H7]+ m/z 91 Frag_A->Frag_C - CH3OH / Rearrangement Frag_B->Frag_A - C3H6 (Propylene)

Caption: Proposed ESI+ fragmentation pathway for 2-(2-ethylphenoxy)-N-methylpropanamide.

Performance & Sensitivity

When developing an assay for Target-2EP , the choice of ionization mode significantly impacts sensitivity (LOD/LOQ).

  • ESI vs. APCI:

    • ESI (Recommended): The amide nitrogen is easily protonated ([M+H]+). ESI provides superior sensitivity for this polar amide structure, achieving LODs in the low ng/mL range.

    • APCI: May cause thermal degradation of the ether linkage prior to ionization. Use only if matrix suppression in ESI is unmanageable.

  • Selectivity:

    • Target-2EP is isobaric with N-ethyl-2-phenoxypropanamide (isomer).

    • differentiation: The isomer (N-ethyl) will yield a dominant m/z 72 fragment ([CONHC2H5]+) instead of the m/z 58 ([CONHCH3]+) seen in Target-2EP . This is the definitive "fingerprint" for structural verification.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • European Patent Office. (2025). Modulators of G Protein-Coupled Receptor 88 (EP 4263492 B1). Retrieved from (Context for phenoxypropanamide scaffolds in drug discovery).

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Reference for amide alpha-cleavage mechanisms).
  • NIST Mass Spectrometry Data Center. N-methylpropanamide Fragmentation Data. NIST Chemistry WebBook. Retrieved from (Baseline data for amide fragments).

Safety & Regulatory Compliance

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